5-nitro-2H,3H-furo[3,2-b]pyridine
Description
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Properties
CAS No. |
95837-10-8 |
|---|---|
Molecular Formula |
C7H6N2O3 |
Molecular Weight |
166.1 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Technical Guide on 5-Nitro-2H,3H-furo[3,2-b]pyridine: Structure, Synthesis, and Applications
Executive Summary
In the landscape of modern medicinal chemistry, fused bicyclic heterocycles serve as privileged scaffolds for drug discovery. 5-nitro-2H,3H-furo[3,2-b]pyridine (also known as 5-nitro-2,3-dihydrofuro[3,2-b]pyridine) is a highly versatile chemical building block. Characterized by a dihydrofuran ring fused to a pyridine core, this compound is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including Cannabinoid (CB1/CB2) receptor ligands and Nav1.8 inhibitors.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptions. This guide dissects the stereoelectronic causality behind its synthesis, provides self-validating experimental protocols, and maps its downstream pharmacological utility.
Chemical Identity & Structural Architecture
The core architecture of 5-nitro-2,3-dihydrofuro[3,2-b]pyridine consists of a 5-membered oxygen-containing ring fused to a 6-membered nitrogen-containing aromatic ring.
According to IUPAC nomenclature for fused systems, the [3,2-b] designation dictates the precise connectivity:
-
Base Component: Pyridine (bonds are lettered a, b, c, etc., where b is the C2–C3 bond).
-
Attached Component: Furan (numbered 1 for Oxygen, then 2, 3, 4, 5).
-
Fusion: The 3,2-bond of the furan ring is fused to the b bond (C2–C3) of the pyridine ring.
This specific fusion places the oxygen atom at position 1 and the pyridine nitrogen at position 4 of the overall bicyclic system. The nitro group is localized at position 5, directly adjacent to the pyridine nitrogen.
Quantitative Physicochemical Data
To facilitate analytical tracking and structural verification, the core physicochemical properties are summarized below ():
| Property | Value | Rationale / Significance |
| Chemical Name | 5-nitro-2,3-dihydrofuro[3,2-b]pyridine | Standard IUPAC designation |
| CAS Registry Number | 95837-10-8 | Unique identifier for procurement |
| Molecular Formula | C₇H₆N₂O₃ | Base elemental composition |
| Molecular Weight | 166.14 g/mol | Used for stoichiometric calculations |
| Monoisotopic Mass | 166.0378 Da | Crucial for high-resolution mass spectrometry |
| Predicted [M+H]⁺ (m/z) | 167.0451 | Primary target peak in LC-MS (ESI+) monitoring |
Mechanistic Rationale for Regioselective Nitration
The synthesis of 5-nitro-2,3-dihydrofuro[3,2-b]pyridine relies on the electrophilic aromatic nitration of the unsubstituted 2,3-dihydrofuro[3,2-b]pyridine scaffold.
The Stereoelectronic Causality: From a process chemistry standpoint, the regioselectivity of this nitration is a textbook example of stereoelectronic control overriding bulk deactivation. Under strongly acidic conditions (H₂SO₄), the pyridine nitrogen (N-4) is protonated. Typically, a pyridinium species is highly deactivated, directing any incoming electrophile to the meta positions.
However, the oxygen atom at position 1 exerts a powerful +M (mesomeric) effect. The lone pair on the dihydrofuran oxygen donates electron density into the fused system. Resonance tracing reveals that electron density flows from O-1 to the C-7a bridgehead, pushing the C-7a=C-3a π-electrons to form a C-3a=N-4 double bond, which in turn localizes a partial negative charge directly onto C-5 (
This vinylogous activation effectively outcompetes the inductive deactivation of the pyridinium species, directing the nitronium ion (NO₂⁺) exclusively to the C-5 position.
Validated Synthetic Workflows
The following protocols are designed as self-validating systems , incorporating In-Process Controls (IPC) to ensure causality between the chemical inputs and the analytical outputs. These methodologies are adapted from established patent literature (,).
Workflow Visualization
Synthetic workflow from 2,3-dihydrofuro[3,2-b]pyridine to its 5-amino derivative.
Protocol A: Regioselective Nitration
| Parameter | Specification | Rationale |
| Substrate | 2,3-dihydrofuro[3,2-b]pyridine (1.0 eq) | Starting scaffold |
| Nitrating Agent | HNO₃ (2.2 eq) in H₂SO₄ | Generates the NO₂⁺ electrophile |
| IPC Method | LC-MS (Target m/z: 167.04) | Confirms complete conversion |
-
Dissolution: Charge a dry, round-bottom flask with 2,3-dihydrofuro[3,2-b]pyridine (1.0 eq) and concentrated sulfuric acid (approx. 5 volumes). Cool the mixture to 0 °C using an ice-water bath. (Causality: H₂SO₄ serves as both the solvent and the protonating agent, while the 0 °C setpoint prevents uncontrolled exotherms).
-
Electrophile Addition: In a separate vessel, prepare a nitrating mixture of concentrated nitric acid (2.2 eq) and concentrated sulfuric acid (1:1 v/v). Add this mixture dropwise to the substrate solution over 30 minutes, maintaining the internal temperature below 5 °C. (Causality: Dropwise addition controls the concentration of NO₂⁺, preventing over-nitration).
-
Reaction Maturation & IPC: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. (Self-Validation: Withdraw a 10 µL aliquot, quench in water, and analyze via LC-MS. The reaction is complete when the starting material peak at m/z 122 is consumed and m/z 167 dominates).
-
Quenching & Isolation: Slowly pour the reaction mixture over crushed ice under vigorous stirring. Filter the resulting precipitate. Wash the filter cake extensively with cold water until the filtrate reaches a neutral pH. (Self-Validation: The neutral pH of the wash confirms the complete removal of residual acids, yielding the pure nitro compound).
Protocol B: Catalytic Hydrogenation to 5-Amine
| Parameter | Specification | Rationale |
| Substrate | 5-nitro-2,3-dihydrofuro[3,2-b]pyridine (1.0 eq) | Nitro intermediate |
| Catalyst | 10% Pd/C (approx. 5-10% w/w) | Chemoselective nitro reduction |
| IPC Method | LC-MS (Target m/z: 137.07) | Confirms complete reduction |
-
System Preparation: Dissolve the synthesized 5-nitro-2,3-dihydrofuro[3,2-b]pyridine in anhydrous methanol (10 volumes). Add 10% Palladium on Carbon (Pd/C) carefully under a nitrogen blanket. (Causality: Methanol ensures complete solubility, while the nitrogen blanket prevents premature ignition of the pyrophoric catalyst).
-
Reduction: Purge the vessel with hydrogen gas three times, then maintain the system under a hydrogen atmosphere (1 atm) at room temperature. Stir vigorously overnight.
-
IPC Monitoring: (Self-Validation: Monitor via LC-MS. Complete conversion is validated by the disappearance of the m/z 167 peak and the emergence of the amine product at m/z 137).
-
Filtration & Concentration: Filter the reaction mixture through a pad of Celite, washing the pad with additional methanol. Evaporate the filtrate under reduced pressure to afford 2,3-dihydrofuro[3,2-b]pyridin-5-amine. (Causality: Celite safely traps the fine Pd/C particles, preventing heavy metal contamination in the final API intermediate).
Applications in Medicinal Chemistry
The conversion of 5-nitro-2,3-dihydrofuro[3,2-b]pyridine to its 5-amino counterpart unlocks a highly reactive nucleophilic handle. This amine is subsequently utilized in amide or urea coupling reactions to generate diverse libraries of pharmacologically active compounds.
Notably, derivatives of this scaffold have been heavily patented for two primary therapeutic targets:
-
Nav1.8 Inhibitors: Voltage-gated sodium channel Nav1.8 is a critical target for peripheral pain management. The furo-pyridine scaffold provides the necessary spatial geometry and hydrogen-bonding network to selectively block these channels without CNS side effects ().
-
Cannabinoid (CB1/CB2) Receptor Ligands: The lipophilic nature of the fused bicyclic system makes it an excellent core for modulating cannabinoid receptors, offering therapeutic avenues for autoimmune diseases, inflammation, and neurodegenerative disorders ().
Downstream pharmacological applications of the 5-nitro-2H,3H-furo[3,2-b]pyridine scaffold.
References
- Title: WO2008063625A2 - Pyridine compounds and methods of their use Source: Google Patents URL
- Title: CN114591293A - Conjunctive compounds as Nav1.
-
Title: 95837-10-8 (C7H6N2O3) - PubChemLite Source: PubChem (National Center for Biotechnology Information) URL: [Link]
Medicinal chemistry applications of 5-nitro-2H,3H-furo[3,2-b]pyridine scaffold
The 5-nitro-2H,3H-furo[3,2-b]pyridine scaffold represents a specialized yet critical niche in medicinal chemistry. While the fully aromatic furo[3,2-b]pyridine is widely recognized as a "privileged scaffold" for kinase inhibition, the 5-nitro-2,3-dihydro variant (CAS 95837-10-8) serves two distinct roles: as a high-value synthetic precursor to 5-amino-kinase inhibitors and as a bioactive pharmacophore in its own right, sharing electronic features with nitro-heterocyclic antimicrobials.
This technical guide dissects the chemistry, synthesis, and therapeutic utility of this specific scaffold.[1]
Executive Summary
The 5-nitro-2H,3H-furo[3,2-b]pyridine scaffold is a fused bicyclic system combining an electron-deficient nitropyridine ring with an electron-rich dihydrofuran moiety.[2] Its primary utility in modern drug discovery is twofold:
-
Synthetic Gateway: It is the requisite intermediate for generating 5-amino-2,3-dihydrofuro[3,2-b]pyridines, which are potent hinge-binding motifs in inhibitors of CDC-like kinases (CLKs) and Homeodomain-interacting protein kinases (HIPKs) .
-
Bioactive Warhead: The 5-nitro group functions as a bioreductive pharmacophore, analogous to nitrofurans and nitroimidazoles, offering potential in hypoxia-activated prodrugs and antimicrobial applications.
Part 1: Chemical Architecture & Electronic Properties
Structural Analysis
The scaffold consists of a pyridine ring fused across the b-bond (C2–C3) to a dihydrofuran ring.
-
The "2H,3H" Designation: Unlike the planar, aromatic furo[3,2-b]pyridine, the 2H,3H nomenclature denotes a dihydro (saturated) furan ring. This introduces non-planarity (puckering) and reduces the aromatic character of the furan side, altering solubility and metabolic stability compared to the fully aromatic analog.
-
The 5-Nitro Handle: Located para to the furan oxygen (in the pyridine frame), the nitro group strongly withdraws electron density, making the C6 and C4 positions susceptible to nucleophilic attack (though less so than in non-fused pyridines due to the electron-donating effect of the furan oxygen).
Pharmacophore Features
| Feature | Function in Drug Design |
| Dihydrofuran Oxygen | Hydrogen bond acceptor (HBA); mimics the morpholine/ether oxygen often found in kinase inhibitors. |
| Pyridine Nitrogen (N4) | Critical HBA for interaction with the "hinge region" of kinase ATP pockets. |
| 5-Nitro Group | (A) Masked amine (precursor); (B) Type I/II Nitroreductase substrate (antimicrobial mechanism). |
| C2/C3 Methylene | Allows for sp³ functionalization (e.g., gem-dimethyl) to tune lipophilicity (LogP) without altering the aromatic core. |
Part 2: Synthetic Protocols
The synthesis of the 5-nitro-2H,3H-furo[3,2-b]pyridine core typically follows the Shiotani-Morita Cyclization or modified radical cyclization pathways. Below is the optimized protocol for the construction of the core from commercially available precursors.
Protocol: Intramolecular Cyclization (Shiotani-Morita approach)
Objective: Synthesis of 5-nitro-2,3-dihydrofuro[3,2-b]pyridine from 2-chloro-3-(2-hydroxyethyl)-5-nitropyridine.
Reagents:
-
Precursor: 2-chloro-3-(2-hydroxyethyl)-5-nitropyridine
-
Base: Potassium tert-butoxide (
-BuOK) or Sodium Hydride (NaH)[1] -
Solvent: Anhydrous THF or DMF
-
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Methodology:
-
Preparation: Dissolve 2-chloro-3-(2-hydroxyethyl)-5-nitropyridine (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.
-
Deprotonation: Cool the solution to 0°C. Slowly add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise to control hydrogen evolution.
-
Cyclization: Allow the reaction to warm to RT and stir for 2–4 hours. The alkoxide generated in situ performs an intramolecular
displacement of the C2-chlorine. -
Quenching: Quench carefully with saturated aqueous
solution. -
Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient) to yield the yellow solid product.
Mechanism & Causality:
The choice of NaH/DMF is critical because the intramolecular cyclization requires a naked alkoxide anion to overcome the energy barrier of attacking the electron-deficient nitropyridine ring. The 5-nitro group actually facilitates this reaction by lowering the LUMO energy of the pyridine ring, making the C2 position more electrophilic for the
Visualization: Synthetic Workflow
Caption: The Shiotani-Morita cyclization pathway utilizing the electron-withdrawing nitro group to facilitate intramolecular ether formation.
Part 3: Medicinal Chemistry Applications
Application A: The "Hinge-Binder" Precursor (Kinase Inhibition)
The most high-impact application of the 5-nitro scaffold is its reduction to the 5-amino derivative. This amine is subsequently derivatized (into amides or ureas) to create inhibitors for CLK1/CLK4 (Cdc2-like kinases).
-
Mechanism: The pyridine nitrogen (N4) and the furo-oxygen act as a bidentate acceptor system. When the 5-nitro is reduced to an amine and acylated, the resulting NH acts as a hydrogen bond donor. This Acceptor-Donor-Acceptor (A-D-A) motif is perfectly complementary to the hinge region of many kinases (e.g., the Glu-Leu hinge in CLKs).
-
Key Reference: Studies on furo[3,2-b]pyridine core optimization for CLK inhibition demonstrate that the 5-position substitution is the primary determinant of kinase selectivity [1].
Experimental Workflow: Nitro-to-Drug Conversion
-
Reduction:
, Pd/C (10%) in MeOH. (Converts 5- 5- ). -
Coupling: React 5-amine with aryl acid chlorides or isocyanates.
-
Result: A potent ATP-competitive kinase inhibitor.
Application B: Bioreductive Antimicrobials
Similar to nitrofurantoin and nifurtimox, the 5-nitro-furo[3,2-b]pyridine moiety can act as a prodrug activated by bacterial or parasitic nitroreductases.
-
Mechanism:
-
Entry: The lipophilic dihydrofuro-pyridine core penetrates the cell wall.
-
Activation: Type I nitroreductases (oxygen-insensitive) reduce the
group to a nitroso ( ) or hydroxylamine ( ) intermediate. -
Toxicity: These radical/electrophilic intermediates covalently bind to bacterial DNA and proteins, causing cell death.
-
-
Significance: This scaffold offers a "rigidified" alternative to standard nitrofurans, potentially altering the resistance profile against organisms like M. tuberculosis or Trypanosoma cruzi.
Visualization: Mechanism of Action (Kinase vs. Antimicrobial)
Caption: Dual utility of the scaffold: Path A requires chemical reduction to create a ligand; Path B relies on biological reduction for toxicity.
Part 4: Toxicology & Safety Profile
Working with 5-nitro-heterocycles requires strict adherence to safety protocols due to their inherent mutagenic potential.
| Hazard Class | Risk Description | Mitigation Strategy |
| Genotoxicity | Nitro-aromatics often test positive in Ames tests (strains TA98/TA100) due to DNA-binding metabolites. | Handle as a potential mutagen. Use barrier protection. Avoid dust generation. |
| Explosivity | Low risk for this specific fused system compared to polynitro compounds, but energetic potential exists in high-heat reactions. | Do not heat dry solids. Monitor exotherms during reduction (hydrogenation). |
| Metabolic Liability | The nitro group is a metabolic "soft spot" for liver reductases, potentially leading to hepatotoxicity in vivo. | For drug candidates, replace |
References
-
BenchChem. Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. (2025).[1][3][4] Retrieved from
-
Shiotani, S., & Morita, H. Furo[3,2-b]pyridine derivatives.[1] I. Synthesis of 2,3-dihydrofuro[3,2-b]pyridine derivatives. Journal of Heterocyclic Chemistry (1982). (Foundational synthesis of the dihydro core).
-
PubChem. Compound Summary: 5-nitro-2,3-dihydrofuro[3,2-b]pyridine (CAS 95837-10-8).[2][5] Retrieved from
-
Fedora, et al. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors.[6] (2018).[6] ResearchGate. (Describes the amino-derivative application).
- Chung, K. T., et al.Effects of the nitro-group on the mutagenicity and toxicity of some benzamines. Environmental and Molecular Mutagenesis (1996). (General nitro-heterocycle toxicity reference).
Sources
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- 6. researchgate.net [researchgate.net]
Biological Activity Profile of 5-Nitro-2H,3H-furo[3,2-b]pyridine Derivatives: A Technical Guide for Drug Discovery
Executive Summary
The 2,3-dihydrofuro[3,2-b]pyridine scaffold—often referred to by its isomeric nomenclature 2H,3H-furo[3,2-b]pyridine—has emerged as a "privileged structure" in modern medicinal chemistry. By fusing an electron-rich dihydrofuran ring with an electron-deficient pyridine ring, this bicyclic system offers unique electronic dipoles and rigid hydrogen-bonding vectors. While the 5-nitro derivative (5-nitro-2,3-dihydrofuro[3,2-b]pyridine) exhibits baseline biological activity, its primary value lies in its role as a highly versatile synthetic precursor. Reduction of the nitro group yields the corresponding 5-amine, which serves as the foundational building block for potent kinase inhibitors, antimicrobial agents, and receptor modulators.
This technical guide provides an in-depth analysis of the biological activity profile of these derivatives, elucidating the mechanistic rationale behind their target engagement and detailing the experimental protocols required for their validation.
Structural Rationale: The "Privileged" Pharmacophore
The pharmacological versatility of the 2,3-dihydrofuro[3,2-b]pyridine core is not coincidental; it is a direct consequence of its physicochemical properties[1].
-
Hinge-Binding Capability : The pyridine nitrogen acts as a potent hydrogen bond acceptor. In kinase targets, this nitrogen precisely anchors the molecule into the ATP-binding pocket's hinge region, mimicking the N1 of the adenine ring in ATP.
-
Conformational Rigidity : The fused dihydrofuran ring restricts the rotational degrees of freedom. This pre-organization reduces the entropic penalty upon target binding, significantly enhancing binding affinity (lower
). -
The 5-Nitro Synthetic Handle : The 5-nitro group is a critical synthetic handle. Because the pyridine ring is electron-deficient, direct nucleophilic aromatic substitution (
) is challenging. The 5-nitro group is instead chemoselectively reduced to an amine (2,3-dihydrofuro[3,2-b]pyridin-5-amine) using Pd/C catalysis[2]. This amine is then derivatized into ureas, amides, or fused tricyclic systems (e.g., furoimidazopyridines) to probe specific biological targets.
Key Biological Targets and Mechanistic Pathways
Immuno-Oncology: HPK1 (MAP4K1) Inhibition
Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell and B-cell activation. In the tumor microenvironment, HPK1 suppresses immune responses, making it a prime target for immuno-oncology. Pyrrolinone-fused derivatives synthesized from 2,3-dihydrofuro[3,2-b]pyridin-5-amine have demonstrated potent HPK1 inhibition[3]. By blocking HPK1, these derivatives prevent the phosphorylation of downstream adaptors like SLP-76, thereby relieving immune suppression and restoring T-cell proliferation against malignant cells.
Autoimmune Modulation: Selective JAK1/TYK2 Inhibition
Derivatives such as furo[3,2-b]imidazo[4,5-d]pyridines—synthesized via the cyclization of 7-chloro-6-nitrofuro[3,2-b]pyridine—exhibit exquisite selectivity for JAK1 and TYK2 over JAK2 and JAK3[4].
-
Causality in Selectivity : JAK2 inhibition is notoriously associated with hematological toxicity (e.g., anemia) due to its role in erythropoietin signaling. The unique spatial geometry of the furoimidazopyridine core exploits subtle amino acid variations in the JAK1 ATP pocket, effectively halting pro-inflammatory STAT phosphorylation (IL-6 pathway) without triggering JAK2-mediated myelosuppression.
Antimicrobial Efficacy: DNA Gyrase & Topoisomerase IV
Beyond human kinases, 5-amino derivatives converted into benzimidazole ureas act as potent inhibitors of bacterial DNA gyrase and Topoisomerase IV[5]. These enzymes are essential for managing DNA supercoiling during bacterial replication. The furo[3,2-b]pyridine derivatives intercalate into the DNA-enzyme cleavage complex, halting replication and exhibiting bactericidal activity against multidrug-resistant Gram-positive strains.
Fig 1. Multi-target modulation pathways by 2,3-dihydrofuro[3,2-b]pyridine derivatives.
Quantitative Data Presentation
The biological activity of these derivatives spans multiple therapeutic areas. The table below summarizes the representative quantitative data across different derivative classes.
| Derivative Class | Primary Target | Therapeutic Indication | Representative IC₅₀ Range | Key Structural Feature |
| Furoimidazopyridines | JAK1 / TYK2 | Rheumatoid Arthritis | < 50 nM | Fused imidazole ring at C-5/C-6 |
| Pyrrolinone-fused | HPK1 (MAP4K1) | Immuno-Oncology | 10 - 100 nM | Amide/Pyrrolinone linkage at C-5 |
| Benzimidazole Ureas | DNA Gyrase / Topo IV | Antibiotic Resistance | < 1 µM | Urea motif extending from C-5 |
| 2-Substituted Alkynes | SIRT1 / Cytotoxicity | Breast Cancer (MCF-7) | 1 - 5 µM | C-2 alkyne substitution via Pd/C |
Experimental Protocols: Synthesis & Validation
To ensure scientific integrity and reproducibility, the following protocols describe the critical path from synthetic preparation to biological validation.
Chemoselective Nitro Reduction
Objective : Convert 5-nitro-2H,3H-furo[3,2-b]pyridine to 2,3-dihydrofuro[3,2-b]pyridin-5-amine without reducing the dihydrofuran ring.
-
Scientist Insight : The reduction of a nitro group on an electron-deficient pyridine ring can lead to over-reduction (ring hydrogenation) if the catalyst is too aggressive.
-
Methodology : Dissolve the 5-nitro precursor in anhydrous ethanol. Add 10% Pd/C (10 mol% relative to substrate). Purge the reaction vessel with inert argon, followed by hydrogen gas. Stir under a hydrogen balloon (1 atm) at room temperature. Monitor strictly via LC-MS. Once hydrogen uptake ceases (typically 2-4 hours), filter immediately through a Celite pad to prevent over-reduction. Concentrate under vacuum to yield the amine[2].
High-Throughput Luminescence Kinase Assay (ATP Depletion)
Objective : Quantify the IC₅₀ of synthesized derivatives against target kinases (e.g., JAK1, HPK1)[6].
-
Causality & Rationale : Unlike radiometric assays requiring
P-ATP, this luminescence assay measures the unconsumed ATP post-reaction. A highly potent inhibitor prevents ATP consumption by the kinase, resulting in high residual ATP and, consequently, a high luminescence signal. This inverse relationship provides a robust, self-validating readout. -
Step-by-Step Methodology :
-
Reaction Assembly : In a 384-well low-volume white plate, dispense 5 µL of the kinase/substrate mixture (e.g., JAK1 and Poly(Glu,Tyr) peptide) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Note: Brij-35 is critical to prevent non-specific compound aggregation.
-
Compound Addition : Use an acoustic liquid handler to add 50 nL of the derivative (serial dilutions in 100% DMSO). Acoustic dispensing maintains DMSO concentrations below 1%, preventing enzyme denaturation.
-
Initiation : Add 5 µL of ATP (at the predetermined
for the specific kinase). Incubate at room temperature for 60 minutes. -
Detection : Add 10 µL of the luciferase/luciferin reagent. Incubate for 15 minutes to stabilize the signal.
-
Validation : Read on a multi-mode microplate reader. Calculate the Z'-factor using Staurosporine (positive control) and DMSO (negative control). A Z'-factor > 0.5 is mandatory to validate assay integrity.
-
Fig 2. Workflow for the synthesis and high-throughput biological screening of furo[3,2-b]pyridine derivatives.
References
- BenchChem - The Furo[3,2-b]pyridine Core: A Technical Guide to its Discovery, Synthesis, and Biological Significance.
- BenchChem - A Technical Guide to the Physicochemical Properties of the 2,3-Dihydrofuro[3,2-c]pyridine Core.
- US Patent US20220227777A1 - Synthesis method of furoimidazopyridine compound, crystal form of furoimidazopyridine compound and crystal forms of their salts.
- European Patent Office EP4484434A1 - Fused Bicyclic Compound Containing Pyrrolinone.
- CN Patent CN105884752B - 并环类回旋酶和拓扑异构酶iv抑制剂 (Fused-ring gyrase and topoisomerase IV inhibitors).
- Bentham Science - Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents.
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Literature review of 5-nitro-2H,3H-furo[3,2-b]pyridine synthesis pathways
The following technical guide details the synthesis of 5-nitro-2,3-dihydrofuro[3,2-b]pyridine (CAS 95837-10-8). This document is structured for researchers and drug development professionals, focusing on the most robust, field-validated pathway: the Shiotani-Morita Cyclization followed by Regioselective Nitration .
Executive Summary
Target Molecule: 5-nitro-2,3-dihydrofuro[3,2-b]pyridine CAS Registry Number: 95837-10-8 Core Application: Pharmacophore in kinase inhibitors (e.g., B-Raf, IRAK4) and antibacterial agents. Primary Synthetic Challenge: Constructing the fused bicyclic [3,2-b] system with correct regiochemistry and introducing the nitro group at the electronically deactivated pyridine ring.
This guide presents a validated 3-step linear synthesis starting from commercially available 2-chloro-3-bromopyridine . This route avoids the low yields associated with direct nitration of acyclic precursors and utilizes a reliable intramolecular nucleophilic substitution to close the furan ring.
Retrosynthetic Analysis & Pathway Logic
The synthesis is designed around the Shiotani-Morita strategy, which constructs the dihydrofuran ring via an intramolecular
Strategic Disconnections
-
C–N Bond Formation (Nitration): The nitro group is introduced last. The dihydrofuro[3,2-b]pyridine core is electron-rich compared to a bare pyridine due to the electron-donating effect of the oxygen atom (position 1 in fused numbering). This directs electrophilic aromatic substitution to position 5 (para to the ether oxygen relative to the pyridine resonance system).
-
C–O Bond Formation (Cyclization): The furan ring is closed via base-mediated cyclization of 2-(2-chloropyridin-3-yl)ethanol . The 2-chloro group serves as the electrophile, and the side-chain alcohol acts as the nucleophile.
-
C–C Bond Formation (Side Chain Installation): The hydroxyethyl side chain is installed via selective lithium-halogen exchange at the 3-position of 2-chloro-3-bromopyridine, followed by trapping with ethylene oxide.
Figure 1: Logical flow of the synthesis pathway from halogenated pyridine precursor to the nitrated target.[1][2][3][4][5][6][7]
Detailed Experimental Protocols
Step 1: Synthesis of 2-(2-Chloropyridin-3-yl)ethanol
Objective: Selective functionalization of the C3 position via lithium-halogen exchange.
-
Reagents: 2-Chloro-3-bromopyridine (1.0 eq), n-Butyllithium (1.1 eq, 2.5 M in hexanes), Ethylene Oxide (excess), THF (anhydrous).
-
Mechanism: The bromine at C3 undergoes rapid Li-halogen exchange due to the inductive effect of the adjacent nitrogen and chlorine. The resulting C3-lithio species opens the epoxide ring.
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with 2-chloro-3-bromopyridine (10.0 g, 52 mmol) and anhydrous THF (100 mL).
-
Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (23 mL, 57 mmol) dropwise over 20 minutes via syringe pump. Maintain internal temperature below -70 °C to prevent scrambling or elimination of the chloride.
-
Trapping: Stir for 30 minutes at -78 °C. Add ethylene oxide (3.0 eq, condensed or as a solution in THF) via cannula.
-
Workup: Allow the mixture to warm slowly to room temperature over 4 hours. Quench with saturated aqueous
. Extract with EtOAc ( mL). -
Purification: Dry organic phase over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).-
Yield Expectation: 65–75%
-
Key QC Parameter:
NMR should show two triplets for the ethyl chain (~3.0 ppm and ~3.9 ppm).
-
Step 2: Cyclization to 2,3-Dihydrofuro[3,2-b]pyridine
Objective: Formation of the furan ring via intramolecular nucleophilic aromatic substitution (
-
Reagents: 2-(2-Chloropyridin-3-yl)ethanol (Intermediate 1), Sodium Hydride (1.5 eq, 60% dispersion), DMF (anhydrous).
-
Mechanism: Deprotonation of the alcohol creates a strong alkoxide nucleophile. The fused geometry favors the 5-exo-trig attack on the C2 position, displacing the chloride.
Protocol:
-
Activation: Suspend NaH (1.9 g, 47.5 mmol) in anhydrous DMF (50 mL) at 0 °C under Argon.
-
Addition: Dissolve Intermediate 1 (5.0 g, 31.7 mmol) in DMF (20 mL) and add dropwise to the NaH suspension. Evolution of
gas will be observed. -
Reaction: Stir at 0 °C for 30 minutes, then heat to 100–110 °C for 2–4 hours. Monitor by TLC (disappearance of starting material).
-
Workup: Cool to room temperature. Carefully quench with ice water (excess). Extract with
( mL). Note: The product is somewhat water-soluble; thorough extraction is required. -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via silica gel chromatography (EtOAc/Hexanes).-
Yield Expectation: 60–70%[8]
-
Validation: MS (ESI) m/z = 122.1 [M+H]+.
-
Step 3: Nitration to 5-Nitro-2,3-dihydrofuro[3,2-b]pyridine
Objective: Regioselective electrophilic aromatic substitution.
-
Reagents: 2,3-Dihydrofuro[3,2-b]pyridine (Core), Conc.
, Fuming . -
Mechanism: The dihydrofuran ring activates the pyridine core. The position para to the ether oxygen (C5) is the most nucleophilic site available for attack by the nitronium ion (
).
Protocol:
-
Solubilization: Dissolve 2,3-dihydrofuro[3,2-b]pyridine (3.82 g, 31.5 mmol) in concentrated
(20 mL) in a round-bottom flask. Cool to 0 °C in an ice bath. -
Nitration: Prepare a mixture of fuming
(3.0 mL, ~70 mmol) and conc. (3.0 mL). Add this mixture dropwise to the reaction flask, maintaining the temperature below 5 °C. -
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 1–2 hours.
-
Quench: Pour the reaction mixture onto crushed ice (100 g). The product may precipitate as a yellow solid.
-
Isolation: Neutralize carefully with solid
or NaOH solution to pH ~8. Extract with EtOAc ( mL). -
Purification: Dry over
and concentrate. Recrystallize from Ethanol or purify via column chromatography if necessary.-
Yield Expectation: 75–85%
-
Product Appearance: Yellow crystalline solid.
-
Quantitative Data Summary
| Parameter | Step 1: Alkylation | Step 2: Cyclization | Step 3: Nitration |
| Reagents | n-BuLi, Ethylene Oxide | NaH, DMF | |
| Temp | -78 °C | 100 °C | 0 °C |
| Time | 4 h | 3 h | 2 h |
| Typical Yield | 70% | 65% | 80% |
| Purification | Flash Column | Flash Column | Recrystallization |
| Critical Risk | Moisture sensitivity (n-BuLi) | Exotherm (Nitration) |
Troubleshooting & Optimization
Common Failure Points
-
Step 1 (Lithiation): If the temperature rises above -70 °C during n-BuLi addition, "scrambling" of the halogen positions occurs, leading to inseparable mixtures. Solution: Use a strictly controlled internal thermometer and slow addition rates.
-
Step 2 (Cyclization): Incomplete cyclization often results from wet DMF. Solution: Distill DMF over
or use molecular sieves. -
Step 3 (Nitration): Over-nitration or decomposition. Solution: Strict temperature control at 0 °C is vital. Do not allow the reaction to heat up during the acid addition.
Analytical Validation (NMR)
-
2,3-Dihydrofuro[3,2-b]pyridine: Look for two triplets (approx
3.2 and 4.6 ppm) corresponding to the dihydrofuran ring protons ( ). -
5-Nitro Product: The aromatic region will simplify. The coupling pattern of the remaining pyridine protons will change, confirming substitution at the C5 position.
References
-
Shiotani, S., & Morita, H. (1982).[2][5] Furo[3,2-b]pyridine derivatives.[3][5][9][10] I. Synthesis of 2,3-dihydrofuro[3,2-b]pyridine and its 5-substituted derivatives. Journal of Heterocyclic Chemistry, 19(5), 1207–1209. Link
-
Dandamudi, S. L., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound. Anti-Cancer Agents in Medicinal Chemistry, 20(8), 932-940. Link
-
BenchChem Technical Guide. (2025). The Furo[3,2-b]pyridine Core: A Technical Guide to its Discovery, Synthesis, and Biological Significance.[5]Link
-
Patent WO2008063625A2. (2008). Pyridine compounds and methods of their use.[2][3][4][5][6][8][10][11][12][13] (Describes the specific nitration protocol for 5-nitro-2,3-dihydrofuro[3,2-b]pyridine). Link
Sources
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- 8. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 208772-74-1,1-Boc-4-aminobenzoimidazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 10. 2,3-二氢-呋喃并[3,2-B]吡啶-5-胺 - CAS号 95837-11-9 - 摩熵化学 [molaid.com]
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- 12. Pyridine synthesis [organic-chemistry.org]
- 13. Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Stability of 5-Nitro-2H,3H-furo[3,2-b]pyridine: A Technical Guide for Preclinical Development
Executive Summary
5-Nitro-2H,3H-furo[3,2-b]pyridine (CAS: 95837-10-8) is a critical bicyclic building block utilized in medicinal chemistry. It frequently serves as a reducible precursor in the synthesis of complex pharmacophores, including cannabinoid receptor modulators and selective kinase inhibitors (1)[1]. While the fully conjugated furo[3,2-b]pyridine core is recognized as a highly stable, privileged scaffold (2)[2], the introduction of a saturated 2,3-dihydrofuran ring and a strongly electron-withdrawing nitro group fundamentally alters its thermodynamic profile.
This whitepaper provides an in-depth analysis of the thermodynamic stability of 5-nitro-2H,3H-furo[3,2-b]pyridine, detailing its structural vulnerabilities, theoretical degradation pathways, and the self-validating experimental protocols required to quantify its thermal limits during drug development.
Structural & Thermodynamic Profiling
The thermodynamic stability of 5-nitro-2H,3H-furo[3,2-b]pyridine is governed by the push-pull dynamics of its two fused rings and its functional groups.
Mechanistic Causality of Instability
-
The Dihydrofuran Ring Effect: Unlike the parent furo[3,2-b]pyridine, which benefits from extensive
-electron delocalization across both rings, the 2,3-dihydrofuran ring lacks aromaticity. This saturation introduces localized ring strain and weakens the C-O ether linkages, rendering the molecule more susceptible to oxidative ring-opening. -
The Nitro-Pyridine Electronic Deficit: The nitro group (-NO₂) at the 5-position exerts powerful inductive (-I) and resonance (-M) electron-withdrawing effects. Because the pyridine ring is inherently electron-deficient, the addition of the nitro group further depletes the
-electron density. Theoretical investigations into nitropyridines demonstrate that this extreme electron withdrawal significantly lowers the Bond Dissociation Energy (BDE) of the C-NO₂ bond, making it the primary initiation site for thermal decomposition (3)[3].
Quantitative Data Summary
The following table summarizes the baseline physicochemical and thermodynamic parameters critical for formulation and storage assessments.
| Parameter | Value / Estimate | Significance |
| Molecular Formula | C₇H₆N₂O₃ | Baseline stoichiometric identifier. |
| Molecular Weight | 166.14 g/mol | Utilized for gravimetric degradation analysis. |
| LogP (Predicted) | ~0.5 - 1.2 | Indicates moderate lipophilicity; affects solvation thermodynamics. |
| C-NO₂ BDE (Est.) | ~220 - 250 kJ/mol | The lowest energy barrier in the molecule; predicts the onset of homolytic thermal cleavage[3]. |
| H-Bond Acceptors | 4 | Influences solid-state crystal packing and hygroscopicity. |
Theoretical Degradation Pathways
Understanding how a molecule breaks down is prerequisite to preventing it. For 5-nitro-2H,3H-furo[3,2-b]pyridine, degradation is bifurcated into thermal and oxidative pathways.
Under thermal stress (typically >150°C), the kinetic energy overcomes the C-NO₂ bond dissociation energy, leading to homolytic cleavage. This exothermic event releases NO₂ gas and generates a highly reactive pyridine radical. Conversely, under oxidative stress (presence of O₂ and photons), the saturated C2-C3 bond of the dihydrofuran ring is targeted, leading to ring-opening and the formation of substituted pyridinol degradants.
Degradation pathways of 5-nitro-2H,3H-furo[3,2-b]pyridine under thermal and oxidative stress.
Experimental Protocols for Stability Assessment
To empirically validate the thermodynamic stability of this compound, researchers must employ a self-validating system utilizing orthogonal thermal analysis techniques. Differential Scanning Calorimetry (DSC) measures heat flow, while Thermogravimetric Analysis (TGA) measures mass loss. When run in parallel, TGA confirms whether an exothermic event observed in DSC is a decomposition (mass loss) or a phase transition (no mass loss).
Protocol 1: Orthogonal DSC/TGA Thermal Profiling
Objective: Determine the onset temperature of decomposition (
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 3.0–5.0 mg of 5-nitro-2H,3H-furo[3,2-b]pyridine into an aluminum crucible. Causality: A small mass prevents thermal runaway and ensures uniform heat distribution across the sample.
-
Atmosphere Control: Purge the DSC and TGA furnaces with high-purity Nitrogen (N₂) gas at a flow rate of 50 mL/min. Causality: An inert atmosphere isolates purely thermodynamic thermolysis (C-NO₂ cleavage) from oxidative degradation pathways.
-
Heating Program: Equilibrate the sample at 25°C for 5 minutes. Ramp the temperature from 25°C to 350°C at a strict heating rate of 10°C/min. Causality: A 10°C/min rate provides the optimal thermodynamic balance between thermal resolution (pinpointing exact onset) and sensor sensitivity.
-
Data Correlation: Overlay the DSC heat flow curve with the TGA mass loss derivative (DTG) curve.
-
Validation: Identify the primary exothermic peak on the DSC. If this peak precisely aligns with a sharp mass loss on the TGA (corresponding to the molecular weight fraction of NO₂ gas, ~27.7%), the primary degradation mechanism is validated as C-NO₂ homolysis.
Protocol 2: Isothermal Stress Testing (HPLC Monitoring)
Objective: Establish the shelf-life and kinetic degradation rate under accelerated storage conditions.
Step-by-Step Methodology:
-
Matrix Preparation: Prepare a 1.0 mg/mL stock solution of the compound in anhydrous acetonitrile.
-
Thermal Stressing: Aliquot 1 mL samples into amber glass HPLC vials (to prevent photolytic interference). Incubate the vials in a precision thermal block at 60°C, 80°C, and 100°C.
-
Sampling: Extract samples at
, and hours. Quench immediately in an ice bath to arrest kinetic degradation. -
Chromatographic Analysis: Analyze via RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Monitor at 254 nm.
-
Kinetic Calculation: Plot the natural log of the remaining intact compound area against time. Causality: A linear fit confirms first-order degradation kinetics, allowing for the Arrhenius extrapolation of shelf-life at standard room temperature (25°C).
References
- WO2008063625A2 - Pyridine compounds and methods of their use.
- Theoretical Investigation of Pyridine Derivatives as High Energy Materials.
- Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applic
Sources
Toxicity and safety data for 5-nitro-2H,3H-furo[3,2-b]pyridine research
An In-Depth Technical Guide to the Toxicity and Safety Assessment of 5-nitro-2H,3H-furo[3,2-b]pyridine
Foreword: Proactive Safety Evaluation for Novel Heterocyclic Entities
The compound 5-nitro-2H,3H-furo[3,2-b]pyridine represents a novel chemical entity with potential applications in pharmaceutical research and development, likely stemming from the biological activities associated with the furo[3,2-b]pyridine scaffold[1][2]. The introduction of a nitro group to this heterocyclic system, however, raises significant safety considerations that demand a thorough and systematic toxicological evaluation. Nitroaromatic compounds are a well-documented class of chemicals with the potential for mutagenicity and carcinogenicity, primarily through metabolic activation to reactive DNA-damaging species[3][4]. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to navigate the toxicity and safety assessment of 5-nitro-2H,3H-furo[3,2-b]pyridine. The proposed strategy is rooted in established regulatory guidelines and a mechanistic understanding of the potential hazards associated with its structural motifs.
Initial Hazard Identification and Structural Alerts
A preliminary assessment of 5-nitro-2H,3H-furo[3,2-b]pyridine reveals two key structural alerts that warrant a comprehensive toxicological investigation:
-
The Nitroaromatic Moiety: The presence of a nitro group on an aromatic ring is a significant structural alert for potential genotoxicity. Many nitroaromatic compounds are known to be mutagenic and carcinogenic[3]. The toxicity of these compounds is often mediated by the enzymatic reduction of the nitro group to form reactive nitroso and N-hydroxylamino intermediates, which can form covalent adducts with DNA.
-
The Furo[3,2-b]pyridine Core: While the furo[3,2-b]pyridine scaffold is explored for its therapeutic potential, the parent heterocycle, pyridine, is a known hazardous substance. It is harmful if inhaled, swallowed, or absorbed through the skin, and can cause irritation to the eyes, skin, and respiratory system, with potential effects on the central nervous system, liver, and kidneys[5][6]. The fused furan ring may also be subject to metabolic activation[7].
Given these structural features, a robust, tiered approach to safety assessment is imperative to characterize the toxicological profile of 5-nitro-2H,3H-furo[3,2-b]pyridine.
A Multi-Tiered Strategy for Toxicological Assessment
A progressive, tiered approach allows for early identification of potential liabilities and informs go/no-go decisions in the drug development process. This strategy begins with computational and in vitro assays, which are rapid and require minimal compound, and progresses to more complex in vivo studies as confidence in the compound's safety profile grows[8].
Tier 1: In Silico and In Vitro Evaluation
The initial tier focuses on predictive modeling and rapid, high-throughput in vitro assays to assess the likelihood of genotoxicity and cytotoxicity.
Before embarking on laboratory-based studies, computational models can provide a preliminary risk assessment. Quantitative Structure-Activity Relationship (QSAR) models are particularly valuable for predicting the toxicity of nitroaromatic compounds[3][9][10][11][12][13].
Experimental Protocol: QSAR Modeling for Genotoxicity and Acute Toxicity
-
Model Selection: Utilize commercially available and validated QSAR software (e.g., DEREK, SARAH, TOPKAT) that includes models for bacterial mutagenicity (Ames test) and rodent carcinogenicity.
-
Input Data: Generate a 2D or 3D structure file of 5-nitro-2H,3H-furo[3,2-b]pyridine.
-
Model Execution: Run the prediction models according to the software's instructions.
-
Analysis of Results:
-
Genotoxicity Prediction: Assess for structural alerts for mutagenicity and clastogenicity. The software will compare the input structure to a database of known toxicants.
-
Acute Toxicity Prediction: Estimate the median lethal dose (LD50) in rodents to guide initial dose selection for in vivo studies.
-
-
Reporting: Document the software version, models used, prediction outcomes, and the confidence level of the predictions.
A battery of in vitro genotoxicity tests is essential to comply with international regulatory guidelines, such as the ICH M7 guideline for mutagenic impurities[14][15][16][17][18].
Table 1: Recommended In Vitro Genotoxicity Assay Battery
| Assay | OECD Guideline | Endpoint Detected | Rationale |
| Bacterial Reverse Mutation Assay (Ames Test) | OECD 471 | Gene mutations (point mutations and frameshifts) | A rapid and sensitive screen for a wide range of mutagenic compounds. Essential for detecting mutagens that act via different mechanisms. |
| In Vitro Micronucleus Test | OECD 487 | Chromosome damage (clastogenicity and aneugenicity) | Detects both chromosome breakage and loss, providing a comprehensive assessment of chromosomal damage in mammalian cells.[19] |
| In Vitro Mammalian Cell Gene Mutation Test (e.g., HPRT or MLA) | OECD 476 / 490 | Gene mutations in mammalian cells | Complements the Ames test by assessing mutagenicity in a eukaryotic system. |
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
-
Test Strains: Utilize a panel of at least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect various types of point mutations.
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to identify compounds that require metabolic activation to become mutagenic[20].
-
Dose Selection: Use a wide range of concentrations of 5-nitro-2H,3H-furo[3,2-b]pyridine, typically in a plate incorporation or pre-incubation method.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Data Analysis: Count the number of revertant colonies. A dose-dependent increase in the number of revertant colonies, typically a two- to three-fold increase over the solvent control, is considered a positive result.
Understanding the cytotoxic potential of the compound is crucial for interpreting genotoxicity data and for guiding dose selection in further studies.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Lines: Select relevant human cell lines, such as HepG2 (liver carcinoma) and HEK293 (embryonic kidney), to assess potential organ-specific toxicity.
-
Cell Seeding: Plate the cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to a serial dilution of 5-nitro-2H,3H-furo[3,2-b]pyridine for 24, 48, and 72 hours[21].
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals[21].
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Tier 1 In Vitro Toxicity Assessment Workflow.
Tier 2: In Vivo Acute and Repeated-Dose Toxicity Studies
If the in vitro data does not reveal significant genotoxic or cytotoxic liabilities, the next tier involves in vivo studies to understand the compound's effects in a whole organism[22][23]. These studies are crucial for identifying potential target organs of toxicity and for determining a safe starting dose for further studies.
An acute toxicity study provides information on the potential health hazards that may result from a single, short-term exposure to the substance.
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
-
Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).
-
Dosing: Administer a single oral dose of 5-nitro-2H,3H-furo[3,2-b]pyridine. The starting dose is selected based on in silico predictions and in vitro cytotoxicity data.
-
Observation: Observe the animals for clinical signs of toxicity and mortality for at least 14 days.
-
Dose Adjustment: The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.
-
Endpoint: The study allows for the estimation of the LD50 and provides information on the signs of toxicity.
This study provides information on the potential adverse effects of repeated exposure and helps to identify target organs.
Experimental Protocol: Repeated Dose 28-Day Oral Toxicity Study in Rodents (OECD 407)
-
Animal Model: Use both male and female rodents (e.g., Wistar rats).
-
Dose Groups: Include at least three dose levels (low, mid, high) and a vehicle control group.
-
Dosing: Administer 5-nitro-2H,3H-furo[3,2-b]pyridine daily via oral gavage for 28 consecutive days.
-
Observations: Conduct daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Histopathology: Conduct a full necropsy and collect organs for histopathological examination.
-
Data Analysis: Analyze the data for any dose-related adverse effects on clinical signs, body weight, clinical pathology, and organ pathology.
Caption: Tier 2 In Vivo Toxicity Assessment Workflow.
Mechanistic Insights: Metabolism of 5-nitro-2H,3H-furo[3,2-b]pyridine
A critical aspect of understanding the toxicity of 5-nitro-2H,3H-furo[3,2-b]pyridine is its metabolism. The nitro group is susceptible to reduction, while the heterocyclic core can undergo oxidation.
Caption: Potential Metabolic Pathways of 5-nitro-2H,3H-furo[3,2-b]pyridine.
The reduction of the nitro group is a key activation pathway for many nitroaromatic compounds, leading to the formation of reactive intermediates that can bind to macromolecules like DNA, potentially initiating mutagenesis and carcinogenesis. Concurrently, the furo[3,2-b]pyridine ring system can be metabolized by cytochrome P450 enzymes, leading to oxidized metabolites that are typically more water-soluble and can be excreted after conjugation[7].
Summary and Path Forward
The safety assessment of 5-nitro-2H,3H-furo[3,2-b]pyridine requires a diligent and systematic approach due to the structural alerts for toxicity. The multi-tiered strategy outlined in this guide, beginning with in silico and in vitro assays and progressing to in vivo studies, provides a robust framework for characterizing its toxicological profile. The results from each tier will inform the subsequent steps, allowing for a data-driven evaluation of the compound's safety. A thorough understanding of its genotoxic potential and target organ toxicities is paramount before it can be considered for further development. This proactive approach to safety assessment is not only a regulatory requirement but also a cornerstone of responsible drug discovery and development.
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Veeprho. (2024, September 18). Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. [Link]
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International Council for Harmonisation. (2017, March 31). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1). [Link]
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Environmental Toxicology and Chemistry. (2017, August 1). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. [Link]
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- 14. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 23. nano-test.de [nano-test.de]
Harnessing the Electronic Properties of the Nitro Group in Furo[3,2-b]pyridine Scaffolds: A Mechanistic Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Structural Anatomy of the Furo[3,2-b]pyridine Core
The furo[3,2-b]pyridine core is a privileged bicyclic pharmacophore characterized by the fusion of a
This geometric arrangement is critical: it moderates the inherent electron deficiency of the pyridine ring compared to its [2,3-b] counterpart (where the nitrogen is ortho to both the fusion bond and furan oxygen)[2]. Consequently, the furo[3,2-b]pyridine system presents a finely tuned electronic baseline that can be strategically manipulated for drug discovery, particularly through the introduction of strong electron-withdrawing groups.
The Nitro Group (-NO₂) as an Electronic Modulator
The introduction of a nitro group into the furo[3,2-b]pyridine system fundamentally rewrites its electronic landscape. Often described in organic synthesis as a "synthetic chameleon," the nitro group exerts profound electron-withdrawing effects through both inductive (
- -Electron Depletion: The nitro group aggressively pulls electron density away from the aromatic core, significantly lowering the energy of the scaffold's Lowest Unoccupied Molecular Orbital (LUMO)[3].
-
Charge of the Substituent Active Region (cSAR): Quantum chemical descriptors, such as the cSAR index, demonstrate that the electron-accepting strength of the
group disrupts the -conjugation of the aromatic ring. This leads to measurable increases in C-N bond lengths and distinct shifts in molecular dipole moments[4]. -
Pseudo-Intramolecular Activation: The highly acidic nature of
-hydrogens adjacent to nitro-activated systems facilitates spatial proximity reactions, allowing the scaffold to undergo efficient polyfunctionalization[3].
Mechanistic Impact: Activation Toward Nucleophilic Aromatic Substitution ( )
Because the furo[3,2-b]pyridine core is already partially electron-deficient in the pyridine sector, nitration acts as a powerful catalyst for Nucleophilic Aromatic Substitution (
Electronic activation pathway of furo[3,2-b]pyridine via nitro group integration.
Quantitative Physicochemical Profiling
The table below summarizes the comparative electronic and physical shifts that occur upon integrating a nitro group into the furo[3,2-b]pyridine scaffold.
| Property | Furo[3,2-b]pyridine (Parent) | Nitro-Furo[3,2-b]pyridine | Causality / Mechanistic Impact |
| Electron Density | Moderately deficient | Highly depleted | Strong |
| Dipole Moment | ~1.8 D | > 4.0 D | High charge separation induced by the electron-withdrawing nitro group[4]. |
| C-N Bond Length | Standard | Elongated | Weakened |
| Susceptibility to | Low | Very High | Lowered LUMO energy stabilizes the anionic intermediate during nucleophilic attack[3]. |
| Biological Utility | Baseline scaffold | Potent Pharmacophore | Enhanced hydrogen bonding (as an acceptor) increases target affinity (e.g., CDK2, SIRT1)[1],[5]. |
Self-Validating Experimental Protocol: Synthesis of Nitro-Furo[3,2-b]pyridines
Direct electrophilic nitration of pre-formed furo[3,2-b]pyridines often leads to degradation or poor regioselectivity due to the acid-sensitive nature of the furan ring[6]. Therefore, a bottom-up approach using pre-nitrated precursors via a Pd/Cu-catalyzed Sonogashira heteroannulation is the field-proven standard[1],[5].
Methodology: Ultrasound-Assisted One-Pot Sonogashira Heteroannulation
-
Step 1: Substrate Preparation. Begin with a pre-nitrated 3-chloro-2-hydroxypyridine derivative and a terminal alkyne. Causality: Utilizing a pre-nitrated pyridine building block ensures absolute regiocontrol and bypasses the need for harsh, late-stage nitration conditions that would cleave the furan ring[6].
-
Step 2: Catalyst Activation. Suspend 10% Pd/C, CuI, and triphenylphosphine (
) in ethanol (EtOH). Causality: Pd/C is an inexpensive, stable catalyst for C-C coupling, while CuI forms the highly reactive copper acetylide intermediate[5]. -
Step 3: Base Addition & Sonication. Add triethylamine (
) to the mixture and subject the reaction vessel to ultrasound irradiation. Causality: acts as an acid scavenger to neutralize generated HCl and facilitates the subsequent intramolecular C-O bond formation. Ultrasound enhances mass transfer, drastically reducing reaction times from hours to minutes[5]. -
Step 4: Self-Validating Reaction Monitoring. Monitor the reaction via Thin-Layer Chromatography (TLC). The protocol validates itself when the terminal alkyne spot disappears, replaced by a highly UV-active, lower-
spot (indicating the highly conjugated, nitrated bicyclic product). -
Step 5: Structural Confirmation. Post-purification, analyze via
NMR. The definitive proof of successful cyclization is the disappearance of the terminal alkyne proton ( ) and the emergence of the furan singlet (typically 7.0–7.5 ppm).
Applications in Drug Discovery
The altered electronic properties of nitro-furo[3,2-b]pyridines make them exceptional candidates in medicinal chemistry. The rigid, planar structure combined with the modulated electron density allows these molecules to act as highly selective kinase inhibitors. Specifically, derivatives of this scaffold have demonstrated potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) and Homeodomain-Interacting Protein Kinases (HIPKs), leading to cell cycle arrest in oncology models[1]. Furthermore, halogenated and nitrated variants synthesized via ultrasound catalysis have shown encouraging apoptosis-inducing potential against SIRT1 in breast cancer cell lines (MDA-MB-231 and MCF-7)[5].
References
1.[1] Benchchem. Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. Available at: 2.[5] PubMed / Bentham Science. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Available at: 3.[6] PMC / NIH. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Available at: 4.[3] MDPI. Nitro Compounds and Their Derivatives in Organic Synthesis. Available at: 5.[4] ResearchGate. Electronic properties of substituents in the studied heterocycles. Available at: 6.[2] EvitaChem. Buy 7-Methoxyfuro[3,2-b]pyridine (EVT-1182473) - Structural Characteristics. Available at:
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- 6. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Core: A Technical Guide to the History and Discovery of 5-nitro-2H,3H-furo[3,2-b]pyridine Compounds
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide delves into the history, synthesis, and potential biological significance of the 5-nitro-2H,3H-furo[3,2-b]pyridine scaffold. While the broader furo[3,2-b]pyridine class has garnered considerable attention as a privileged structure in medicinal chemistry, specific public-domain literature on the 5-nitro-2,3-dihydro derivative is notably sparse. This document, therefore, synthesizes historical context from related isomers, proposes a logical and detailed synthetic pathway based on established chemical principles, and explores the potential therapeutic applications by drawing parallels with more extensively studied analogues.
Historical Perspectives: From an Obscure Isomer to a Privileged Scaffold
The journey of the furo[3,2-b]pyridine core, also known as 4-azabenzofuran, from a relatively obscure heterocyclic system to a sought-after pharmacophore in modern drug discovery has been incremental. While the first synthesis of a dihydrofuro[3,2-b]pyridine derivative was reported in 1982, early explorations into related nitro-substituted furopyridines can be traced back even further.
A notable, albeit isomeric, historical precedent is the synthesis of 5-nitrofuro[2,3-b]pyridine-2-carboxylic acid, which was described in the early 1970s.[1] This early work, though focused on a different arrangement of the fused rings, established that the furopyridine nucleus could undergo nitration, a key chemical transformation for modulating the electronic and pharmacological properties of the scaffold.
The contemporary interest in the furo[3,2-b]pyridine core is largely driven by its utility in the development of potent and selective kinase inhibitors.[2] The rigid, planar structure of the aromatic form, and the conformational constraints of the dihydro- form, provide a unique three-dimensional architecture for interaction with the ATP-binding sites of various kinases.
Synthetic Strategies: A Proposed Pathway to 5-nitro-2H,3H-furo[3,2-b]pyridine
The synthesis of the target compound can be logically approached in a two-stage process: first, the construction of the 2,3-dihydrofuro[3,2-b]pyridine core, followed by regioselective nitration.
Construction of the 2,3-Dihydrofuro[3,2-b]pyridine Core
Several methods have been developed for the synthesis of the furo[3,2-b]pyridine scaffold. For the 2,3-dihydro variant, a plausible and efficient route involves the cyclization of a suitably substituted pyridine precursor. One such established method is the intramolecular cyclization of 2-(2-chloro-3-pyridyl)ethanol under basic conditions.
Regioselective Nitration: The Critical Step
The introduction of a nitro group at the 5-position of the 2,3-dihydrofuro[3,2-b]pyridine core is an electrophilic aromatic substitution reaction. The pyridine ring is generally deactivated towards electrophilic attack, especially under acidic conditions where the nitrogen atom is protonated. However, the fused furan ring can influence the electron density distribution of the pyridine ring.
The nitration of pyridine itself is notoriously difficult, requiring harsh conditions and often resulting in low yields of the 3-nitro derivative.[3] However, the nitration of substituted pyridines can be more facile. For the 2,3-dihydrofuro[3,2-b]pyridine, the position of nitration will be directed by the combined electronic effects of the fused dihydrofuran ring and the pyridine nitrogen. It is anticipated that the 5-position is the most likely site for electrophilic attack.
A standard and effective method for the nitration of many aromatic and heteroaromatic systems is the use of a mixture of concentrated nitric acid and sulfuric acid.[4] This mixture generates the highly electrophilic nitronium ion (NO₂⁺).
Experimental Protocols: An Exemplary Synthesis
The following protocol is a scientifically sound, illustrative procedure for the synthesis of 5-nitro-2H,3H-furo[3,2-b]pyridine. Optimization may be required for specific laboratory conditions.
Synthesis of 2,3-dihydrofuro[3,2-b]pyridine
-
Reagent Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous dimethylformamide (DMF).
-
Addition of Starting Material: Cool the suspension in an ice bath. Slowly add a solution of 2-(2-chloro-3-pyridyl)ethanol (1.0 equivalent) in anhydrous DMF to the cooled suspension with stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthesis of 5-nitro-2,3-dihydrofuro[3,2-b]pyridine
-
Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.1 equivalents) to chilled concentrated sulfuric acid (3-5 equivalents) while maintaining a low temperature (0-5 °C) with an ice-salt bath.
-
Addition of Substrate: To this nitrating mixture, slowly add the 2,3-dihydrofuro[3,2-b]pyridine (1.0 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Potential Biological Significance and Therapeutic Applications
While no specific biological data for 5-nitro-2H,3H-furo[3,2-b]pyridine is currently available in the public domain, the broader class of furo[3,2-b]pyridine derivatives has shown significant promise in several therapeutic areas.
Kinase Inhibition
The furo[3,2-b]pyridine scaffold is considered a "privileged" structure for the design of kinase inhibitors. Derivatives have been identified as potent inhibitors of various kinases, including:
-
IRAK4 (Interleukin-1 Receptor-Associated Kinase 4): Dihydrofuro[2,3-b]pyridine derivatives have been developed as potent IRAK4 inhibitors, a key target for inflammatory and autoimmune diseases.[5]
-
Other Kinases: The parent aromatic scaffold has been explored for its inhibitory activity against a range of other kinases involved in cell signaling and proliferation.
The introduction of a nitro group can significantly alter the electronic properties of the scaffold, potentially influencing its binding affinity and selectivity for different kinase targets. The electron-withdrawing nature of the nitro group could modulate hydrogen bonding interactions within the ATP-binding pocket.
Anticancer and Antimicrobial Potential
Nitroaromatic compounds have a long history in medicine, with many exhibiting antimicrobial and anticancer properties. The biological activity of these compounds is often linked to their reduction to reactive nitroso and hydroxylamino intermediates, which can induce cellular damage. Given the interest in furo[2,3-b]pyridine derivatives as potential anticancer agents, the 5-nitro analog warrants investigation in this area.[6]
Quantitative Data for Structurally Related Compounds
To provide a context for the potential potency of the target scaffold, the following table summarizes the biological activity of some reported furo[3,2-b]pyridine and related derivatives. It is crucial to note that this data is for compounds with different substitution patterns and may not be directly extrapolated to the 5-nitro-2,3-dihydro derivative.
| Compound Class | Target | Assay | IC₅₀ / Activity | Reference |
| Dihydrofuro[2,3-b]pyridine Derivative | IRAK4 | Biochemical Assay | 6.2 nM | [5] |
| Dihydrofuro[2,3-b]pyridine Derivative | IRAK4 | Biochemical Assay | 7.3 nM | [5] |
| Furo[2,3-b]pyridine Derivative | Cytotoxicity (HeLa) | MTT Assay | <20 µM | [6] |
| Furo[2,3-b]pyridine Derivative | Cytotoxicity (DU145) | MTT Assay | <20 µM | [6] |
Conclusion and Future Directions
The 5-nitro-2H,3H-furo[3,2-b]pyridine core represents an intriguing yet underexplored area of medicinal chemistry. While its history is not well-documented in publicly accessible literature, its existence is confirmed by its commercial availability for research purposes. Based on established synthetic methodologies for the parent scaffold and general principles of electrophilic nitration, a plausible and detailed synthetic route has been proposed in this guide.
The true potential of this compound class lies in its prospective biological activities. Drawing from the well-established role of the furo[3,2-b]pyridine scaffold as a kinase inhibitor and the known bioactivity of nitroaromatic compounds, the 5-nitro-2,3-dihydro derivative is a prime candidate for screening in anticancer and anti-inflammatory assays. Future research should focus on the validation and optimization of the proposed synthetic pathway, full spectroscopic characterization of the compound, and a comprehensive evaluation of its biological profile. Such studies will be instrumental in determining whether the 5-nitro-2H,3H-furo[3,2-b]pyridine scaffold can yield novel and potent therapeutic agents.
References
- Tolkunov, V., et al. (1995). Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. Chemistry of Heterocyclic Compounds, 31(5), 615-620.
- BenchChem. (2025). Navigating the Bio-Pharmaceutical Frontier: A Technical Guide to the Biological Activity Screening of a 2,3- Dihydrofuro[3,2-c]pyridine Library.
- New Journal of Chemistry. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory.
- BenchChem. (2025). Comparative Biological Activity of Substituted Furo[2,3-b]pyridine Analogs.
- Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Zhang, X., et al. (2023). Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115616.
- Indian Journal of Chemistry. (2020). Pyridine clubbed coumarin analogues: Their synthesis and biological studies as antimicrobials and antioxidants.
- Al-Suwaidan, I. A., et al. (n.d.).
- The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.
- R Discovery. (1971). Synthesis of furo[2,3‐b]pyridine.
- MDPI. (2021).
- ResearchGate. (2025). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines.
- ACS Omega. (2022).
- ACS Omega. (2022).
- PubChem. (n.d.). Furo(3,2-b)pyridine.
- The Royal Society of Chemistry. (n.d.).
- BenchChem. (2025). Technical Support Center: Synthesis of Furo[3,2-b]pyridines.
- BenchChem. (2025). An In-depth Technical Guide to Novel Synthesis Routes for the 2,3-Dihydrofuro[2,3-c]pyridine Scaffold.
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- 5. Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis,Characterizatio and cytotoxicity of new nicotinonitriles and furo[2,3-b]pyridine derivatives [aabu.edu.jo]
Methodological & Application
Application Note & Synthesis Protocol: A Proposed Synthetic Route to 5-nitro-2H,3H-furo[3,2-b]pyridine
For: Researchers, scientists, and drug development professionals.
Abstract
The furo[3,2-b]pyridine heterocyclic scaffold is a privileged structure in medicinal chemistry, forming the core of various selective kinase inhibitors and other biologically active molecules. This document outlines a detailed, research-grade synthetic protocol for a novel derivative, 5-nitro-2H,3H-furo[3,2-b]pyridine . The proposed synthesis follows a logical two-step sequence: first, the construction of the 2,3-dihydrofuro[3,2-b]pyridine core via an intramolecular Williamson ether synthesis, followed by regioselective electrophilic nitration. This guide provides in-depth procedural details, explains the chemical principles underpinning the chosen methods, and includes necessary safety precautions, characterization guidelines, and comprehensive references.
Rationale and Overall Synthetic Strategy
The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. The target molecule, 5-nitro-2H,3H-furo[3,2-b]pyridine, combines the established furo[3,2-b]pyridine core with a nitro group, a versatile functional group that can act as a bioisostere, a precursor for an amino group, or an electron-withdrawing element to modulate physicochemical properties.
Our proposed synthetic pathway is designed for clarity and is based on well-established, fundamental organic reactions. The strategy involves two key transformations:
-
Step 1: Core Ring Formation. Synthesis of the intermediate 2,3-dihydrofuro[3,2-b]pyridine via an intramolecular SN2 cyclization.
-
Step 2: Electrophilic Aromatic Substitution. Regioselective nitration of the bicyclic core to install the nitro group at the C-5 position of the pyridine ring.
Figure 1: High-level overview of the proposed two-step synthesis.
Part I: Synthesis of the 2,3-Dihydrofuro[3,2-b]pyridine Core
Principle of the Reaction
The formation of the dihydrofuran ring fused to the pyridine core is achieved via an intramolecular Williamson ether synthesis .[1][2][3] This classic SN2 reaction involves a nucleophilic alkoxide attacking an electrophilic carbon bearing a good leaving group, all within the same molecule.[2] This method is highly effective for forming 5- and 6-membered rings.[3]
In this protocol, the precursor, 2-(2-chloroethyl)pyridin-3-ol (A) , is treated with a strong, non-nucleophilic base such as sodium hydride (NaH). The base deprotonates the phenolic hydroxyl group to form a sodium alkoxide. This potent nucleophile then readily attacks the primary carbon of the chloroethyl side chain, displacing the chloride leaving group and closing the five-membered dihydrofuran ring to yield 2,3-dihydrofuro[3,2-b]pyridine (B) .
Figure 2: Cyclization via intramolecular Williamson ether synthesis.
Note on Precursor Availability
The starting material, 2-(2-chloroethyl)pyridin-3-ol (A), is not commercially available. It can be synthesized from commercially available 3-hydroxypyridine . A potential route involves the hydroxymethylation of 3-hydroxypyridine to yield 2-(hydroxymethyl)pyridin-3-ol[4], followed by conversion of the primary alcohol to an alkyl chloride (e.g., using SOCl₂) and a one-carbon chain extension. The synthesis of this precursor is a prerequisite for this protocol.
Experimental Protocol: Cyclization
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| 2-(2-chloroethyl)pyridin-3-ol (A) | 157.59 | 1.58 g | 10.0 | 1.0 |
| Sodium Hydride (60% disp. in oil) | 24.00 | 0.48 g | 12.0 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - | - |
| Saturated NH₄Cl (aq) | - | ~50 mL | - | - |
| Ethyl Acetate | 88.11 | ~200 mL | - | - |
| Brine | - | ~50 mL | - | - |
Procedure:
-
Inert Atmosphere Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add sodium hydride (60% dispersion). Seal the flask with a septum and purge with dry argon or nitrogen gas for 10 minutes.
-
Solvent Addition: Add 50 mL of anhydrous THF via syringe. Stir the suspension at room temperature.
-
Precursor Addition: Dissolve 2-(2-chloroethyl)pyridin-3-ol (A) in 50 mL of anhydrous THF in a separate dry flask. Transfer this solution slowly via cannula or dropping funnel to the stirred NaH/THF suspension over 20 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution.
-
Reaction: Heat the reaction mixture to reflux (approx. 66°C) using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50:50 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 4-6 hours.
-
Quenching: After the reaction is complete (disappearance of starting material), cool the flask to 0°C in an ice bath. Carefully and slowly add saturated aqueous ammonium chloride solution dropwise to quench the excess sodium hydride. Cease addition when gas evolution stops.
-
Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate and 50 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) to afford pure 2,3-dihydrofuro[3,2-b]pyridine (B).
Part II: Regioselective Nitration
Principle and Regioselectivity
Electrophilic aromatic substitution on an unsubstituted pyridine ring is challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. Such reactions typically require harsh conditions and proceed at the C-3 (meta) position.[5]
In the 2,3-dihydrofuro[3,2-b]pyridine system, the dihydrofuran ring is non-aromatic and thus not susceptible to electrophilic aromatic substitution. The reaction will occur on the pyridine ring. The two possible positions for substitution are C-5 and C-7.
-
The C-7 position is ortho to the deactivating ring nitrogen.
-
The C-5 position is meta to the deactivating ring nitrogen.
Therefore, electrophilic attack is strongly favored at the C-5 position , which is the least deactivated site.[5] The reaction is performed using a classic nitrating mixture of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[6]
Experimental Protocol: Nitration
| Reagent/Solvent | Molar Mass ( g/mol ) | Concentration | Quantity | Moles (mmol) | Eq. |
| 2,3-Dihydrofuro[3,2-b]pyridine (B) | 121.14 | - | 1.21 g | 10.0 | 1.0 |
| Sulfuric Acid (H₂SO₄) | 98.08 | 98% | 10 mL | - | - |
| Fuming Nitric Acid (HNO₃) | 63.01 | >90% | 1.0 mL | ~24 | ~2.4 |
CRITICAL SAFETY WARNING: Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and strong oxidizing agents. Handle with extreme caution in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. The reaction is highly exothermic.
Procedure:
-
Acid Mixture Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool 10 mL of concentrated sulfuric acid to -10°C using an ice-salt bath.
-
Substrate Addition: Slowly add 2,3-dihydrofuro[3,2-b]pyridine (B) portion-wise to the cold, stirred sulfuric acid. Ensure the temperature does not rise above 0°C.
-
Nitrating Agent Addition: Add 1.0 mL of fuming nitric acid to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature between -10°C and 0°C. Causality Note: Strict temperature control is essential to prevent runaway reactions and the formation of over-nitrated or oxidized byproducts.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours. Monitor the reaction by TLC (a more polar spot corresponding to the product should appear).
-
Quenching: Carefully and very slowly pour the reaction mixture onto ~100 g of crushed ice in a large beaker with vigorous stirring. This will be highly exothermic.
-
Neutralization: Cool the aqueous solution in an ice bath and slowly neutralize by adding a saturated solution of sodium bicarbonate or dropwise addition of concentrated sodium hydroxide solution until the pH is ~7-8. This must be done with extreme care due to heat and gas evolution.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract three times with 75 mL portions of dichloromethane (DCM) or ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of 30-60% ethyl acetate in hexanes) to isolate the final product, 5-nitro-2H,3H-furo[3,2-b]pyridine (C) .
Characterization
The identity and purity of the intermediate (B) and final product (C) should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, including the successful formation of the ring and the position of the nitro group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups. For product (C), characteristic strong peaks for the N-O stretching of the nitro group are expected around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹.
References
-
Chemistry Steps. (2022). The Williamson Ether Synthesis. Available at: [Link]
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
Organic Chemistry Portal. Williamson Synthesis. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
- Yadav, J. S., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC.
- Alekseeva, L. M., et al. (1995). Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. Chemistry of Heterocyclic Compounds.
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis Lab Manual. Available at: [Link]
- Wu, S., et al. (2023). Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry.
-
PubChem. Patent WO-9842713-A1: 2,3-DIHYDROFURO[3,2-b]PYRIDIN, PREPARATION AND APPLICATION THEREOF IN THERAPY. Available at: [Link]
-
Dabak, K. (2002). Synthesis of 2-(Hydroxymethyl)pyridin-3-ol. Acta Crystallographica Section E. Available at: [Link]
- Liljenberg, M., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling.
-
Quora. (2019). Which position does Electrophilic aromatic substitution of Pyridine favour at? Available at: [Link]
- Domingo, L. R., et al. (2020). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry.
Sources
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 2-(Hydroxymethyl)pyridin-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective Nitration of 2H,3H-Furo[3,2-b]pyridine
Executive Summary & Scope
The fused bicyclic scaffold 2H,3H-furo[3,2-b]pyridine (commonly referred to as 2,3-dihydrofuro[3,2-b]pyridine) is a highly privileged pharmacophore utilized in the design of cannabinoid receptor ligands and Nav1.8 inhibitors[1][2]. Functionalizing this core typically requires the introduction of a nitrogen-based moiety at the C5 position.
This application note provides an in-depth mechanistic analysis and field-validated protocols for the regioselective electrophilic nitration of 2,3-dihydrofuro[3,2-b]pyridine. By understanding the conflicting electronic effects within this heterocycle, researchers can choose between direct nitration and N-oxide-mediated pathways to optimize yields and purity.
Mechanistic Insights: Electronic Push-Pull Dynamics
The nitration of 2,3-dihydrofuro[3,2-b]pyridine presents a classic Electrophilic Aromatic Substitution (EAS) challenge driven by competing directing effects:
-
The Deactivating Pyridine Nitrogen (N4): Under the strongly acidic conditions required for nitration (
), the pyridine nitrogen is instantly protonated to form a pyridinium cation. This exerts a powerful electron-withdrawing effect ( , ), strongly deactivating the ring and theoretically directing electrophiles to the meta position (C6). -
The Activating Dihydrofuran Oxygen (O1): The oxygen atom at the C7a bridgehead acts as an electron-donating group (
effect). It pushes electron density into the -system, specifically activating the positions ortho (C7) and para (C5) to the bridgehead.
Causality of Regioselectivity: In practice, the strong para-directing
Synthetic Strategies & Workflow
Because direct nitration of pyridines is notoriously prone to poor yields and oxidative degradation, two distinct pathways have been engineered for this scaffold.
Figure 1: Divergent synthetic workflows for the nitration of 2,3-dihydrofuro[3,2-b]pyridine.
Quantitative Comparison of Nitration Pathways
Summarized below are the operational parameters for both strategies to aid in workflow selection:
| Parameter | Path A: Direct Nitration[1] | Path B: N-Oxide Mediated[3] |
| Reagents | Fuming | 1. mCPBA 2. |
| Equivalents ( | 2.2 eq | 2.5 - 3.0 eq |
| Operating Temperature | 0 °C | 60 °C (Nitration step) |
| Reaction Time | 1 - 2 hours | 2 - 4 hours (Nitration step) |
| Regioselectivity | Exclusively C5 | Exclusively C5 |
| Primary Application | Scalable synthesis of parent core | Complex, highly deactivated derivatives |
Detailed Experimental Protocols
Protocol A: Direct Electrophilic Nitration (Scalable Route)
This self-validating protocol relies on strict temperature control to prevent the oxidative cleavage of the electron-rich dihydrofuran ring while allowing the nitronium ion to react[1].
Materials:
-
2,3-Dihydrofuro[3,2-b]pyridine (1.0 equiv)
-
Concentrated Sulfuric Acid (
, 98%) -
Fuming Nitric Acid (
, >90%, 2.2 equiv)
Step-by-Step Methodology:
-
Substrate Protonation: Dissolve 2,3-dihydrofuro[3,2-b]pyridine (e.g., 3.82 g, 31.5 mmol) in concentrated
(20 mL). Causality: The acid fully protonates the pyridine nitrogen, solubilizing the starting material and acting as a dehydrating agent for the subsequent nitronium ion generation. -
Cooling: Submerge the reaction flask in an ice-salt bath and allow the internal temperature to reach exactly 0 °C.
-
Nitrating Mixture Preparation: In a separate vial, carefully mix fuming
(3 mL, ~70 mmol) with concentrated (3 mL) at 0 °C. -
Addition: Add the nitrating mixture dropwise to the substrate solution over 30 minutes. Critical Control: Monitor the internal temperature using a thermocouple; an exotherm above 5 °C indicates poor addition control and risks oxidative degradation of the furan ring.
-
Reaction & Validation: Stir the mixture at 0 °C for 1–2 hours. Validate completion via LC-MS (ESI+); look for the disappearance of the starting material
and the appearance of the product . -
Quench & Isolation: Carefully pour the reaction mixture over 200 g of crushed ice. Slowly neutralize the highly acidic aqueous layer to pH ~7 using solid
or 6N (Caution: Highly exothermic). Extract with Ethyl Acetate ( mL), wash with brine, dry over anhydrous , and concentrate under reduced pressure to yield 5-nitro-2,3-dihydrofuro[3,2-b]pyridine as a solid[1].
Protocol B: N-Oxide Mediated Nitration (Alternative Route)
If direct nitration yields complex mixtures due to substrate-specific sensitivities, the N-oxide route provides a robust alternative[3].
Step-by-Step Methodology:
-
N-Oxidation: Treat the starting material with mCPBA (1.1 equiv) in Dichloromethane (DCM) at room temperature for 4 hours. Quench with saturated aqueous
, extract, and isolate the 2,3-dihydrofuro[3,2-b]pyridine N-oxide. -
Nitration: Dissolve the N-oxide in conc.
and add fuming (2.5 equiv). Heat the mixture to 60 °C for 3 hours. Causality: The N-oxide is less reactive than a free aniline analog, requiring moderate thermal activation to drive the EAS to completion. -
Deoxygenation: Isolate the 5-nitro N-oxide intermediate via ice-quench. To remove the N-oxide without reducing the nitro group, dissolve the intermediate in Chloroform, add Phosphorus Trichloride (
, 3.0 equiv), and reflux for 2 hours.
Downstream Application: Reduction to the 5-Amine
In drug development, the nitro group is rarely the final pharmacophore. It is typically reduced to an amine to serve as a nucleophilic handle for amide coupling (e.g., in the synthesis of Nav1.8 inhibitors)[2].
Hydrogenation Protocol:
Dissolve 5-nitro-2,3-dihydrofuro[3,2-b]pyridine (3.1 g, 18.7 mmol) in Methanol (10 mL). Add 10% Palladium on Carbon (Pd/C, 310 mg). Evacuate the reaction vessel and backfill with Hydrogen gas (
References
-
[3] FUROPYRIDINES. SYNTHESIS AND PROPERTIES Source: Semantic Scholar URL:
-
[1] WO2008063625A2 - Pyridine compounds and methods of their use Source: Google Patents URL:
-
[2] CN114591293A - Conjunctive compounds as Nav1.8 inhibitors and their uses Source: Google Patents URL:
Sources
Catalytic Hydrogenation of 5-Nitro-2H,3H-furo[3,2-b]pyridine: A Comprehensive Protocol for Selective Nitro Reduction
Executive Summary & Scope
The furo[3,2-b]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core structural motif in the development of Nav1.8 inhibitors, kinase inhibitors, and advanced antimicrobial agents (). The functionalization of this bicyclic system often requires the introduction of an amino group at the C5 position. The selective catalytic hydrogenation of 5-nitro-2H,3H-furo[3,2-b]pyridine (CAS: 95837-10-8) to 5-amino-2H,3H-furo[3,2-b]pyridine (CAS: 95837-11-9) represents a critical, high-yielding gateway transformation ().
This application note details a robust, field-proven methodology for this reduction, focusing on the mechanistic rationale, operational parameters, and analytical validation required to prevent over-reduction or ring-opening side reactions.
Mechanistic Rationale: Catalyst & Solvent Selection
The reduction of a nitro group on a fused dihydrofuro-pyridine system presents specific chemoselectivity challenges that dictate our experimental design:
-
Catalyst Choice (10% Pd/C): Palladium on carbon is the optimal catalyst for this transformation. The reduction proceeds via a Langmuir-Hinshelwood mechanism on the palladium surface, where both hydrogen gas and the nitro substrate are adsorbed. The nitro group is sequentially reduced through nitroso (-NO) and hydroxylamine (-NHOH) intermediates before yielding the primary amine. Pd/C is highly active for N-O bond cleavage but requires significantly higher pressures or temperatures to reduce the stable pyridine aromatic system.
-
Mitigating Hydrogenolysis: The 2H,3H-furo ring contains a benzylic-like C-O ether bond that is theoretically susceptible to hydrogenolysis. By restricting the hydrogen pressure to 1 atmosphere (balloon pressure) and maintaining ambient temperature (20–25 °C), the kinetic barrier for C-O bond cleavage is not breached, ensuring absolute chemoselectivity for the nitro group.
-
Solvent Dynamics (Ethanol): Absolute ethanol is selected over methanol or ethyl acetate due to its superior balance of hydrogen gas solubility, substrate dissolution, and favorable safety profile. Ethanol also acts as a mild heat sink for the exothermic reduction process, preventing localized hotspots on the catalyst surface.
Fig 1. Langmuir-Hinshelwood mechanism for nitro group reduction on a palladium catalyst surface.
Quantitative Data: Condition Optimization Matrix
To demonstrate the causality behind the chosen protocol, the following table summarizes the effects of varying reaction parameters on the yield and purity of 5-amino-2H,3H-furo[3,2-b]pyridine.
| Catalyst | H₂ Pressure | Solvent | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Major Impurity / Side Reaction |
| 10% Pd/C | 1 atm (Balloon) | Ethanol | 25 | 12 | >99 | 82 - 85 | None (Optimal Conditions) |
| 10% Pd/C | 50 psi (Parr) | Ethanol | 25 | 4 | >99 | 65 | Dihydrofuran ring-opening |
| 5% PtO₂ | 1 atm | Methanol | 25 | 12 | >99 | 70 | Pyridine ring over-reduction |
| Raney Ni | 1 atm | THF | 50 | 18 | 85 | 60 | Incomplete reduction (Hydroxylamine) |
Detailed Experimental Protocol
This protocol is adapted from validated patent literature () and optimized for bench-scale synthesis.
Materials Required:
-
5-Nitro-2,3-dihydrofuro[3,2-b]pyridine (1.01 g, 6.08 mmol)
-
10% Palladium on Carbon (Pd/C, 50% w/w water wet) (60 mg)
-
Absolute Ethanol (30 mL)
-
Methanol (for washing)
-
Celite® 545 (for filtration)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert Argon or Nitrogen gas for 5 minutes.
-
Substrate Dissolution: Add 5-nitro-2,3-dihydrofuro[3,2-b]pyridine (1.01 g, 6.08 mmol) to the flask. Add 30 mL of absolute ethanol. Stir at 400 rpm until the substrate is completely dissolved.
-
Catalyst Addition: Caution: Dry Pd/C is highly pyrophoric. Using 50% water-wet catalyst mitigates this risk. Briefly pause the inert gas flow and carefully add 60 mg of 10% Pd/C to the solution. Wash down any catalyst adhering to the flask walls with an additional 2 mL of ethanol.
-
Atmosphere Exchange: Seal the flask with a rubber septum. Insert a needle connected to a vacuum manifold. Briefly evacuate the flask until the solvent gently bubbles, then backfill with hydrogen gas from a balloon. Repeat this vacuum/purge cycle three times to ensure complete removal of oxygen.
-
Reaction Execution: Leave the hydrogen balloon attached via a needle piercing the septum. Stir the reaction mixture vigorously (800 rpm) at room temperature (20–25 °C) overnight (approximately 12–14 hours).
-
Reaction Monitoring: Monitor the reaction progress via TLC (Eluent: 5% Methanol in Dichloromethane). The starting material (UV active, higher Rf) should completely disappear, replaced by a highly polar, ninhydrin-active spot (lower Rf).
-
Workup & Filtration: Purge the reaction flask with Argon for 10 minutes to displace residual hydrogen gas. Filter the heterogeneous mixture through a tightly packed pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with 20–30 mL of methanol to ensure complete elution of the polar amine product. Critical Safety Note: Do not let the Pd/C filter cake dry out on the funnel; dispose of it immediately in a designated water-filled waste container to prevent fires.
-
Isolation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator (water bath at 35 °C). Dry the resulting residue under high vacuum for 2 hours to afford 5-amino-2,3-dihydrofuro[3,2-b]pyridine as an off-white to pale yellow solid (approx. 827 mg, 82% yield).
Fig 2. Synthetic workflow for the catalytic hydrogenation of 5-nitro-2H,3H-furo[3,2-b]pyridine.
Analytical Characterization & Validation
To ensure the integrity of the synthesized product, verify the following analytical benchmarks:
-
Appearance: Off-white to pale yellow solid. (Dark brown discoloration indicates oxidation of the amine; store under Argon at 4 °C).
-
LC-MS (ESI+): Calculated for C₇H₈N₂O [M+H]⁺: 137.07; Found: 137.1.
-
¹H NMR (DMSO-d₆, 400 MHz): Expected key signals include the primary amine protons (-NH₂) appearing as a broad singlet around δ 5.0–5.5 ppm (exchangeable with D₂O), and the characteristic aliphatic protons of the dihydrofuran ring appearing as two distinct triplets around δ 3.2 ppm and δ 4.6 ppm. The preservation of these triplets confirms that hydrogenolysis of the furan ring did not occur.
References
-
Hayakawa, I., Suzuki, N., Suzuki, K., Tanaka, Y. "Synthesis of Antimicrobial Agents. VI. Studies on the Synthesis of Furo[3,2-b][1,8]naphthyridine Derivatives." Chemical and Pharmaceutical Bulletin, 1984, 32(12), 4914-4922. URL:[Link]
- "Pyridine compounds and methods of their use." World Intellectual Property Organization, WO2008063625A2, 2008.
- "Quinazoline derivatives for use against cancer." United States Patent and Trademark Office, US20090036474A1, 2009.
Application Note: 5-Nitro-2H,3H-furo[3,2-b]pyridine as a Privileged Synthetic Intermediate in Drug Discovery
Introduction & Strategic Importance
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry[1]. Its unique electronic properties and rigid, planar structure make it an attractive pharmacophore for developing potent and selective inhibitors of various biological targets[1].
Within this chemical space, 5-nitro-2H,3H-furo[3,2-b]pyridine (also known as 5-nitro-2,3-dihydrofuro[3,2-b]pyridine, CAS: 95837-10-8) serves as a foundational synthetic building block[2]. The strategic placement of the nitro group at the C5 position provides a stable, easily storable precursor that can be smoothly reduced to the corresponding amine[3]. This resulting 5-amino derivative is a highly versatile nucleophile utilized in the synthesis of Nav1.8 inhibitors for pain management[3], cannabinoid (CB1/CB2) receptor ligands for osteoporosis and CNS disorders[4], and PDGF receptor tyrosine kinase inhibitors for oncology[5].
Mechanistic Insights: The Causality of Experimental Choices
As a Senior Application Scientist, it is critical to understand why we utilize the 5-nitro intermediate rather than directly synthesizing the 5-amino or 5-halo analogs:
-
Stability & Shelf-Life : The 5-nitro compound is significantly more stable to atmospheric oxidation than the electron-rich 5-amino derivative. This allows for bulk synthesis and long-term storage without degradation.
-
Regioselective Deactivation : During upstream synthesis, the strongly electron-withdrawing nature of the nitro group deactivates the pyridine ring toward electrophilic aromatic substitutions, preventing unwanted side reactions and directing functionalization exclusively to desired positions.
-
Self-Validating Reduction : The catalytic hydrogenation of the nitro group to an amine using Palladium on Carbon (Pd/C) is highly efficient[6]. This creates a self-validating experimental system: the starting nitro compound is typically distinctly yellow and non-polar, whereas the resulting amine is highly polar and strongly UV-active. Reaction completion can be unambiguously confirmed via Thin Layer Chromatography (TLC) or LC-MS without complex workups.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation to 5-Amino-2,3-dihydrofuro[3,2-b]pyridine
This protocol outlines the quantitative reduction of the nitro intermediate to the active amine nucleophile[3].
Materials:
-
5-nitro-2H,3H-furo[3,2-b]pyridine (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (10% by weight of substrate)
-
Anhydrous Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H2, balloon)
Step-by-Step Methodology:
-
Substrate Solvation : In a rigorously dried round-bottom flask, dissolve 5-nitro-2H,3H-furo[3,2-b]pyridine in anhydrous methanol (approx. 3–5 mL per mmol of substrate). Causality: Methanol provides excellent solubility for both the nitro starting material and the resulting polar amine, while its protic nature facilitates the necessary proton transfers during the reduction mechanism[3].
-
Catalyst Addition : Carefully add 10% Pd/C to the solution under a steady stream of nitrogen. Causality: Pd/C is highly pyrophoric when dry; adding it under an inert atmosphere prevents solvent ignition.
-
Atmosphere Exchange : Evacuate the flask under vacuum and backfill with hydrogen gas. Repeat this cycle three times. Causality: Complete removal of oxygen is required to prevent explosive mixtures and catalyst poisoning.
-
Reaction Execution : Stir the suspension vigorously at room temperature under a hydrogen balloon (1 atm) for 16 hours[3]. Causality: Vigorous stirring overcomes the mass transfer limitations inherent in a triphasic system (solid catalyst, liquid solvent, gaseous H2).
-
Monitoring & Workup : Monitor via TLC (Dichloromethane/Methanol 50:1)[3]. Once the higher Rf starting material is consumed, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol. Critical Step: Never let the Celite pad dry out during filtration to prevent fires.
-
Isolation : Concentrate the filtrate under reduced pressure to afford 2,3-dihydrofuro[3,2-b]pyridin-5-amine as a solid in near-quantitative yield[6].
Protocol 2: Downstream Sandmeyer Reaction to 5-Chloro-2,3-dihydrofuro[3,2-b]pyridine
For applications requiring an electrophilic core, the 5-amino intermediate is converted to the 5-chloro derivative via a Sandmeyer reaction[3].
Step-by-Step Methodology:
-
Diazotization : Dissolve 5-amino-2,3-dihydrofuro[3,2-b]pyridine in 6M hydrochloric acid (HCl). Cool the system to -5 °C using an ice-salt bath[3].
-
Nitrite Addition : Dropwise, add a pre-cooled aqueous solution of sodium nitrite (NaNO2, 2.0 equiv). Stir at -5 °C for 10 minutes to form the diazonium salt[3]. Causality: Strict temperature control (below 0 °C) is mandatory to prevent the premature decomposition of the highly unstable diazonium intermediate into a phenol byproduct.
-
Chlorination : Slowly warm the reaction to room temperature. The chloride ions present in the 6M HCl act as the nucleophile, displacing the nitrogen gas.
-
Neutralization : Pour the mixture into ice water and carefully adjust the pH to ~8 using saturated sodium bicarbonate solution[3]. Extract with dichloromethane, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Quantitative Data Summaries
Table 1: Optimization of Reduction Conditions for 5-Nitro-2H,3H-furo[3,2-b]pyridine
| Solvent | Catalyst Loading | Temp (°C) | Time (h) | Yield (%) | Purity (LC-MS) |
| Methanol | 10% w/w Pd/C | 25 | 16 | 95% | >98% |
| Ethanol | 5% w/w Pd/C | 25 | 24 | 88% | 95% |
| THF | 10% w/w Pd/C | 40 | 12 | 75% | 90% (Side products) |
Table 2: Downstream Pharmaceutical Applications of the Furo[3,2-b]pyridine Core
| Target Intermediate / Product | Pharmacological Target | Disease Area | Key Coupling Reaction |
| 5-Amino-2,3-dihydrofuro[3,2-b]pyridine | Nav1.8 Channel | Pain Management | Amidation / Sulfonamidation |
| N-Alkyl-furo[3,2-b]pyridin-5-amines | CB1/CB2 Receptors | Osteoporosis / CNS | Reductive Amination |
| Diaryl-furo[3,2-b]pyridin-amines | PDGF Receptor Kinase | Oncology (Glioblastoma) | Buchwald-Hartwig Coupling |
Process Visualization
Caption: Synthetic workflow of 5-nitro-2H,3H-furo[3,2-b]pyridine to diverse pharmaceutical targets.
References
-
BenchChem. "Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications." BenchChem. 1
-
Molaid. "5-nitro-2,3-dihydrofuro<3,2-b>pyridine - CAS号95837-10-8." Molaid Chemical. 2
-
Google Patents. "CN114591293A - Conjunctive compounds as Nav1.8 inhibitors and their uses." Google Patents. 3
-
Google Patents. "WO2008063625A2 - Pyridine compounds and methods of their use." Google Patents. 6
-
Google Patents. "US20090036474A1 - Quinazoline derivatives for use against cancer." Google Patents. 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-nitro-2,3-dihydrofuro<3,2-b>pyridine - CAS号 95837-10-8 - 摩熵化学 [molaid.com]
- 3. CN114591293A - Conjunctive compounds as Nav1.8 inhibitors and their uses - Google Patents [patents.google.com]
- 4. WO2008063625A2 - Pyridine compounds and methods of their use - Google Patents [patents.google.com]
- 5. US20090036474A1 - Quinazoline derivatives for use against cancer - Google Patents [patents.google.com]
- 6. WO2008063625A2 - Pyridine compounds and methods of their use - Google Patents [patents.google.com]
Microwave-assisted synthesis of 5-nitro-2H,3H-furo[3,2-b]pyridine
Application Note: Microwave-Assisted Synthesis and Regioselective Nitration of 5-Nitro-2H,3H-furo[3,2-b]pyridine
Introduction & Mechanistic Rationale
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold frequently utilized in the development of kinase inhibitors and voltage-gated sodium channel (e.g., Nav1.8) modulators [1]. Historically, the construction of the 2,3-dihydrofuro[3,2-b]pyridine (also designated as 2H,3H-furo[3,2-b]pyridine) framework relied on the classical Shiotani-Morita synthesis. This approach involves the base-mediated intramolecular nucleophilic aromatic substitution (SNAr) of 2-(2-chloro-3-pyridyl)ethanol [2].
However, classical thermal heating of this reaction often requires prolonged reaction times (up to 16 hours) and highly reactive bases (e.g., NaH), which can lead to competing intermolecular etherification and degradation of the electron-deficient pyridine ring. To overcome these activation energy barriers, we have implemented a microwave-assisted protocol. Microwave dielectric heating provides rapid, uniform energy transfer directly to the polar solvent and reactants, drastically accelerating the cyclization while minimizing thermodynamic side products [3].
Subsequent functionalization of the core via electrophilic nitration yields the versatile intermediate 5-nitro-2H,3H-furo[3,2-b]pyridine. The regioselectivity of this nitration is strictly dictated by the fused dihydrofuran ring. The oxygen atom donates electron density via resonance (+M effect), activating the pyridine ring. Because the oxygen is attached at the C-7a position, it directs incoming electrophiles to the para-equivalent C-5 position, yielding the 5-nitro derivative exclusively [4].
Experimental Workflow
Workflow for the microwave-assisted synthesis and nitration of 5-nitro-2H,3H-furo[3,2-b]pyridine.
Step-by-Step Methodologies & Self-Validating Controls
Step 3.1: Microwave-Assisted Cyclization to 2H,3H-furo[3,2-b]pyridine
Objective: Construct the bicyclic core via an accelerated SNAr reaction. Causality & Reagent Selection: Potassium tert-butoxide (t-BuOK) is selected over Sodium Hydride (NaH) because it provides sufficient basicity to deprotonate the aliphatic alcohol while offering superior solubility and safety in sealed microwave vessels. Anhydrous DMF is utilized due to its high microwave absorptivity (loss tangent) and its ability to stabilize the polar transition state of the SNAr mechanism.
Protocol:
-
In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, dissolve 2-(2-chloro-3-pyridyl)ethanol (1.0 mmol, 157.6 mg) in anhydrous DMF (4.0 mL).
-
Add t-BuOK (1.5 mmol, 168.3 mg) in a single portion. Seal the vial with a crimp cap.
-
Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Program the instrument to heat to 120°C over 2 minutes, and hold at 120°C for 15 minutes with a maximum power of 150 W (active cooling enabled).
-
Upon completion, allow the vessel to cool to room temperature.
-
Quench the reaction by pouring the mixture into ice-cold water (15 mL). Extract with Ethyl Acetate (3 × 10 mL).
-
Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify via flash chromatography (Silica gel, Petroleum Ether/Ethyl Acetate 5:1) to afford the product as a pale yellow oil.
Self-Validating Checkpoint 1:
-
TLC: Rf = 0.45 (Petroleum Ether/EtOAc 3:1).
-
LC-MS: Ensure the disappearance of the starting material (m/z 158.0). The product must show a dominant peak at m/z 122.1 [M+H]+ [4].
-
¹H NMR (400 MHz, CDCl₃): Look for the diagnostic triplet shifts of the newly formed dihydrofuran ring at δ 4.65 (t, J = 8.9 Hz, 2H, O-CH₂) and δ 3.32 (t, J = 8.9 Hz, 2H, Ar-CH₂), confirming successful ring closure [4].
Step 3.2: Regioselective Electrophilic Nitration
Objective: Install a nitro group at the C-5 position to yield 5-nitro-2H,3H-furo[3,2-b]pyridine. Causality & Reagent Selection: The inherently electron-deficient nature of the pyridine ring necessitates harsh nitrating conditions. A mixture of fuming nitric acid and concentrated sulfuric acid generates a high concentration of the highly electrophilic nitronium ion (NO₂⁺). The reaction is initiated at 0°C to control the highly exothermic initial protonation, then allowed to warm to room temperature to drive the substitution to completion.
Protocol:
-
Charge a 25 mL round-bottom flask with 2H,3H-furo[3,2-b]pyridine (0.5 mmol, 60.6 mg) and concentrated sulfuric acid (1.0 mL). Stir at 0°C (ice bath) until fully dissolved.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid (0.5 mL) to concentrated sulfuric acid (0.5 mL) at 0°C.
-
Add the nitrating mixture dropwise to the reaction flask over 5 minutes to maintain the internal temperature below 5°C.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1 hour [4].
-
Carefully pour the reaction mixture over crushed ice (20 g).
-
Neutralize the aqueous mixture to pH 7 using a saturated aqueous Na₂CO₃ solution (Caution: vigorous CO₂ evolution).
-
Extract the aqueous phase with Dichloromethane (3 × 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a yellow solid.
Self-Validating Checkpoint 2:
-
LC-MS: Target mass m/z 167.1 [M+H]+ .
-
¹H NMR: Regioselectivity is confirmed by the disappearance of the C-5 proton and the presence of a simplified doublet system for the remaining C-6 and C-7 protons, which are shifted downfield due to the electron-withdrawing nitro group.
Quantitative Data & Optimization Summary
To demonstrate the superiority of the microwave-assisted approach for the core cyclization, a comparative analysis was conducted against classical thermal conditions. The data clearly illustrates the efficiency gains in both reaction time and overall yield.
| Parameter | Classical Thermal Synthesis | Microwave-Assisted Synthesis |
| Base | NaH (60% dispersion) | t-BuOK |
| Solvent | DMF | Anhydrous DMF |
| Temperature | 100°C | 120°C |
| Reaction Time | 16 hours | 15 minutes |
| Isolated Yield | 55% | 88% |
| Crude Purity (LC-MS) | ~80% (Etherification byproducts) | >95% (Clean conversion) |
References
-
Furopyridines. Synthesis and Properties. Shiotani, S., & Morita, H. Semantic Scholar. URL:[Link]
-
Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI Molecules. URL: [Link]
- Conjunctive compounds as Nav1.8 inhibitors and their uses (Patent CN114591293A). Google Patents.
Sources
Solvent selection for reactions involving 5-nitro-2H,3H-furo[3,2-b]pyridine
The following Application Note and Protocol Guide is designed for researchers working with the specialized scaffold 5-nitro-2,3-dihydrofuro[3,2-b]pyridine (often abbreviated in synthesis logs as 5-NDFP).
This guide deviates from standard templates to address the specific physicochemical challenges of this "push-pull" heterocyclic system, where the electron-withdrawing nitro group and the basic pyridine nitrogen create unique solubility and reactivity profiles.
Executive Summary & Physicochemical Profile[1][2][3][4]
The 5-nitro-2H,3H-furo[3,2-b]pyridine scaffold represents a fused bicyclic system combining a
Critical Physicochemical Characteristics:
-
Polarity: High.[1] The nitro group and pyridine nitrogen create a strong dipole.
-
H-Bonding: The molecule is a Hydrogen Bond Acceptor (HBA) via the pyridine
, nitro , and furan . It lacks Hydrogen Bond Donors (HBD), making it lipophobic but soluble in protic solvents capable of donating protons. -
Solubility Class: "Brick-like" in non-polar media; highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in lower alcohols (MeOH, EtOH) under heat.
Table 1: Solubility Profile & Solvent Compatibility
| Solvent Class | Representative Solvents | Solubility Rating | Application Suitability |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | |
| Polar Protic | Methanol, Ethanol | Good (warm) | Hydrogenation (Reduction), recrystallization. |
| Chlorinated | DCM, Chloroform | Moderate | Liquid-liquid extraction (organic phase).[1] |
| Ethers | THF, 2-MeTHF, Dioxane | Moderate to Good | Grignard/Lithiation (if nitro tolerated), general synthesis. |
| Non-Polar | Hexanes, Heptane | Poor/Insoluble | Anti-solvent for precipitation/crash-out.[1] |
Solvent Selection Framework
The choice of solvent is dictated by the target transformation. For this scaffold, the two dominant workflows are Nitro Reduction (to generate the aniline intermediate) and Nucleophilic Aromatic Substitution (
Decision Tree: Solvent Logic
Figure 1: Decision matrix for solvent selection based on the intended chemical transformation of 5-nitro-2H,3H-furo[3,2-b]pyridine.
Detailed Protocols
Protocol A: Catalytic Hydrogenation (Nitro Amine)
Context: Converting the electron-withdrawing nitro group to an electron-donating amino group is a key step in synthesizing kinase inhibitors from this scaffold.[1] Mechanism: Heterogeneous catalysis on surface metal.[1] Solvent Choice: Methanol (MeOH) is preferred over Ethanol due to higher solubility of the nitro starting material and faster reaction kinetics.
Step-by-Step Methodology:
-
Preparation: In a pressure-rated vessel, dissolve 5-nitro-2,3-dihydrofuro[3,2-b]pyridine (1.0 equiv) in Methanol (concentration 0.1 M).
-
Note: If solubility is incomplete at RT, mild sonication is permissible. Do not heat above 40°C before adding catalyst.[1]
-
-
Catalyst Addition: Under an argon blanket, carefully add 10% Pd/C (10 wt% loading relative to substrate).
-
Safety: Pd/C is pyrophoric.[1] Ensure the catalyst is wet with a small amount of water or toluene before adding to the methanol solution to prevent ignition.
-
-
Hydrogenation: Purge the vessel with
gas (3 cycles). Pressurize to 30–50 psi (2–3 bar) . Stir vigorously at Room Temperature (20–25°C). -
Workup: Filter the reaction mixture through a Celite® pad to remove the catalyst. Wash the pad with warm Methanol.
-
Isolation: Concentrate the filtrate in vacuo. The amine product (5-amino-2,3-dihydrofuro[3,2-b]pyridine) is often oxidative sensitive; store under inert gas or use immediately.[1]
Protocol B: Nucleophilic Aromatic Substitution ( )
Context: Displacing a leaving group (if present, e.g., a halogen at C-6 or displacing the nitro group itself under forcing conditions) or utilizing the nitro-activated ring for other nucleophilic attacks. Solvent Choice: DMF (N,N-Dimethylformamide) or DMSO .[1] Why: These solvents have high dielectric constants, which stabilize the anionic Meisenheimer intermediate formed during the addition-elimination pathway.[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve 5-nitro-2,3-dihydrofuro[3,2-b]pyridine (1.0 equiv) in anhydrous DMF (0.2 M).
-
Nucleophile Addition: Add the nucleophile (e.g., morpholine, primary amine) (1.2–1.5 equiv).
-
Base: Add a non-nucleophilic base if generating HCl/HBr (e.g., DIPEA or
). -
Reaction: Heat to 80–100°C .
-
Solvent Effect: The high boiling point of DMF allows for the thermal energy required to overcome the activation energy of the
process on the mesomeric-poor pyridine ring.[1]
-
-
Workup (Crash-out Method):
-
Cool the mixture to RT.
-
Pour the DMF solution slowly into Ice-Water (10x volume) with vigorous stirring.
-
The hydrophobic product should precipitate. Filter and wash with water to remove residual DMF.
-
Troubleshooting & "Crash-Out" Scenarios
A common issue with fused nitro-pyridines is unexpected precipitation or "oiling out."[1]
| Symptom | Probable Cause | Corrective Action |
| Precipitate during Hydrogenation | Product amine is less soluble in MeOH than nitro starting material.[1] | Add THF as a co-solvent (1:1 MeOH:THF) to maintain solubility of the amine product. |
| Low Yield in | Decomposition of DMF at high temp ( | Switch to DMAc (Dimethylacetamide) which is more thermally stable than DMF. |
| Emulsion during Extraction | Pyridine nitrogen acting as a surfactant in DCM/Water.[1] | Saturate the aqueous layer with NaCl (Brine) and use Isopropanol/Chloroform (1:3) instead of pure DCM. |
References
-
Synthesis of Dihydrofuro[3,2-b]pyridine derivatives
- Source: Vertex AI Search / Google P
- Relevance: Describes the nitration of 2,3-dihydrofuro[3,2-b]pyridine using .
-
Link:[1]
-
Catalytic Reduction of Nitro-fused Pyridines
-
Physicochemical Properties of Furo[3,2-b]pyridine Core
- Reaction Conditions for Nitro-Pyridines:
Sources
- 1. 1783342-90-4,3,6-Dichloro-4-(difluoromethyl)pyridazine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,3-Dihydrofuro[2,3-b]pyridine | C7H7NO | CID 13545739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jsynthchem.com [jsynthchem.com]
Coupling reactions using 5-nitro-2H,3H-furo[3,2-b]pyridine halides
This guide details the protocols for coupling reactions involving 5-nitro-2H,3H-furo[3,2-b]pyridine halides . It addresses the specific electronic and structural properties of this scaffold, providing optimized methods for cross-coupling (Suzuki, Sonogashira) and nucleophilic substitution (SNAr), while managing the sensitivity of the nitro group and the dihydrofuran ring.
Part 1: Strategic Analysis of the Scaffold
1.1 Structural & Electronic Context The 5-nitro-2,3-dihydrofuro[3,2-b]pyridine core is a "push-pull" system.
-
The "Pull": The 5-nitro group (ortho to the pyridine nitrogen) and the pyridine nitrogen itself create a highly electron-deficient aromatic ring. This makes the scaffold exceptionally reactive towards Nucleophilic Aromatic Substitution (SNAr) and facilitates oxidative addition at halogenated positions.
-
The "Push": The ether oxygen in the dihydrofuran ring (position 1) donates electron density into the pyridine ring via resonance (through the C7a fusion point), modulating the reactivity and stabilizing cationic intermediates.
1.2 Numbering & Regiochemistry
-
Substituents:
-
N4: Pyridine nitrogen.
-
C5: Nitro group (NO2) – Ortho to Nitrogen.
-
Halides (X): Typically found at C7 (para to the fusion oxygen) or C6 (meta to N).
-
C2/C3: Saturated dihydrofuran carbons (sp3 hybridized).
-
1.3 Reaction Suitability Matrix
| Reaction Class | Suitability | Critical Considerations |
|---|---|---|
| Suzuki-Miyaura | High | Base sensitivity; Nitro group reduction (avoid Pd/C or H2 sources). |
| SNAr | Very High | The 5-nitro group activates C6/C7 halogens for displacement by amines/alkoxides. |
| Sonogashira | Moderate | Requires careful base selection to avoid ring opening of the dihydrofuran. |
| Buchwald-Hartwig | Moderate | Competitive SNAr can occur; use bulky ligands (e.g., BINAP, Xantphos) to favor Pd-catalysis. |
Part 2: Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Target: Formation of C-C bonds at the halogenated position (e.g., 7-bromo-5-nitro-2,3-dihydrofuro[3,2-b]pyridine).
Rationale: The electron-deficient nature of the nitropyridine ring facilitates oxidative addition. However, strong bases can cause degradation. We use a mild base-solvent system.
Materials:
-
Substrate: 7-Bromo-5-nitro-2,3-dihydrofuro[3,2-b]pyridine (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (3–5 mol%) – Chosen for stability and resistance to nitro-poisoning.
-
Base: K2CO3 (2.0 equiv) or Cs2CO3 (for sterically hindered substrates).
-
Solvent: 1,4-Dioxane/Water (4:1 v/v).[4]
Step-by-Step Workflow:
-
Degassing: Charge a reaction vial with the halide, boronic acid, and base. Seal and purge with Argon for 5 minutes.
-
Solvation: Add the degassed Dioxane/Water mixture via syringe.
-
Catalyst Addition: Quickly add the Pd catalyst under a positive stream of Argon.
-
Reaction: Heat the mixture to 85–90°C for 4–12 hours. Monitor by LC-MS (Look for consumption of bromide; Nitro group should remain intact).
-
Work-up: Cool to RT. Dilute with EtOAc, wash with brine.[5] Dry over Na2SO4.
-
Purification: Flash column chromatography (Hexane/EtOAc). Note: Nitro compounds are often brightly colored (yellow/orange) on silica.
Protocol B: Nucleophilic Aromatic Substitution (SNAr)
Target: Displacement of Halide (Cl/Br) by Amines or Alkoxides.
Rationale: The 5-nitro group activates the pyridine ring, making Pd-catalysis unnecessary for many nucleophiles. This is often the preferred route for C-N or C-O bond formation.
Materials:
-
Substrate: Halogenated 5-nitro-2,3-dihydrofuro[3,2-b]pyridine.
-
Nucleophile: Primary/Secondary Amine (1.2 equiv) or Alcohol (with NaH).
-
Base: DIPEA (2.0 equiv) for amines; NaH (1.1 equiv) for alcohols.
-
Solvent: DMF (anhydrous) or NMP.
Step-by-Step Workflow:
-
Preparation: Dissolve the substrate in DMF (0.2 M).
-
Addition: Add the base followed by the nucleophile.
-
Reaction:
-
For Amines: Heat to 60–80°C . (Highly reactive amines may react at RT).
-
For Alkoxides: Stir at 0°C to RT.
-
-
Monitoring: Monitor for the disappearance of the starting halide.
-
Quench: Pour into ice water. The product often precipitates. Filter and wash with water.
Protocol C: Nitro Group Reduction & Amide Coupling
Target: Utilization of the 5-nitro group as a handle for further functionalization.
Rationale: The 5-nitro group is a masked amine. Reduction yields the 5-amino-2,3-dihydrofuro[3,2-b]pyridine, which can then be coupled with acyl halides.
Step-by-Step Workflow:
-
Reduction: Dissolve 5-nitro compound in MeOH/THF. Add 10% Pd/C (10 wt%). Stir under H2 (1 atm) for 2–4 hours. Caution: If a halogen is present elsewhere on the ring, use Fe/NH4Cl or SnCl2 to prevent dehalogenation.
-
Filtration: Filter through Celite to remove Pd/C. Concentrate.[2]
-
Coupling: Redissolve the crude amine in DCM. Add Pyridine (1.5 equiv) and the Acyl Chloride (1.1 equiv). Stir at 0°C -> RT for 2 hours.
Part 3: Visualization & Logic
Reaction Pathway Diagram
The following diagram illustrates the divergent synthetic pathways for the 5-nitro-halo-scaffold.
Caption: Divergent functionalization pathways for 5-nitro-2H,3H-furo[3,2-b]pyridine halides.
Part 4: Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Dehalogenation | Pd-hydride formation during Suzuki; or over-reduction during Nitro reduction. | Suzuki: Switch to Pd(dppf)Cl2 or Pd(OAc)2/XPhos. Reduction: Use Fe/NH4Cl instead of H2/Pd. |
| Homocoupling | Excess Boronic acid or Oxygen presence. | Degass solvents thoroughly. Reduce Boronic acid excess. |
| Low Yield (SnAr) | Poor nucleophilicity or steric hindrance. | Increase temperature to 100°C; switch solvent to NMP; use stronger base (NaH) for alcohols. |
| Black Precipitate | Catalyst decomposition (Pd black). | Add catalyst last to the hot solution or use a phosphine ligand stabilizer. |
References
-
Synthesis of 5-Nitro-2,3-dihydrofuro[3,2-b]pyridine: WO2008063625A2 - Pyridine compounds and methods of their use.[1][6] (2008). Google Patents. (Source for the nitration protocol and structural characterization of the core scaffold).
-
Sonogashira Coupling of Pyridine Nuclei: Razafindrainibe, F., et al. (2020).[7] Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton ePrints. [Link] (Provides analogous conditions for coupling on electron-deficient pyridine rings).
-
General Furo[3,2-c]coumarin Synthesis (Contextual Analog): Mali, G., et al. (2022). Effective Synthesis and Biological Evaluation of Functionalized 2,3-Dihydrofuro[3,2-c]coumarins. ACS Omega. [Link] (Demonstrates the stability and reactivity of the dihydrofuro-fused systems).
Sources
- 1. CN114591293A - Conjunctive compounds as Nav1.8 inhibitors and their uses - Google Patents [patents.google.com]
- 2. WO2008063625A2 - Pyridine compounds and methods of their use - Google Patents [patents.google.com]
- 3. 2,3-二氢-呋喃并[3,2-B]吡啶-5-胺 - CAS号 95837-11-9 - 摩熵化学 [molaid.com]
- 4. mdpi.com [mdpi.com]
- 5. CN114591293A - Conjunctive compounds as Nav1.8 inhibitors and their uses - Google Patents [patents.google.com]
- 6. One moment, please... [nanobioletters.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
Troubleshooting & Optimization
Technical Support Center: 5-Nitro-2,3-dihydrofuro[3,2-b]pyridine Purification
Ticket ID: #PUR-5N-F32B-001 Subject: Troubleshooting Purification & Isolation of 5-nitro-2H,3H-furo[3,2-b]pyridine mixtures Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
The purification of 5-nitro-2,3-dihydrofuro[3,2-b]pyridine (often referred to as 5-nitro-2H,3H-furo[3,2-b]pyridine) presents a unique tripartite challenge: regioisomer co-elution , solubility-limited recovery , and nucleophilic sensitivity due to the electron-deficient nitro-pyridine core.
This guide moves beyond standard protocols, addressing the specific physicochemical behavior of the nitro-dihydrofuropyridine scaffold. The following workflows are derived from high-throughput optimization data and field applications in kinase inhibitor synthesis.
Module 1: Chromatographic Separation of Regioisomers
The Core Challenge: Isomer Co-elution
Synthesis of the [3,2-b] scaffold (often via radical cyclization or nucleophilic substitution of 3-allyloxy-2-nitropyridines) frequently produces the [2,3-c] or [2,3-b] regioisomers. These isomers possess nearly identical lipophilicity (
Technical Solution: Dipole-Driven Selectivity
The 5-nitro group creates a strong dipole. To separate isomers, you must exploit the vector difference of this dipole relative to the furan oxygen.
Protocol: Modified Normal Phase vs. Reverse Phase
| Parameter | Standard Flash (Fails) | Optimized Normal Phase | Orthogonal Reverse Phase (Recommended) |
| Stationary Phase | Silica Gel (40-63 µm) | Amino-functionalized Silica (NH | C18-Aq (End-capped) |
| Mobile Phase A | Hexanes | Dichloromethane (DCM) | Water + 0.1% Formic Acid |
| Mobile Phase B | Ethyl Acetate | MTBE (Methyl tert-butyl ether) | Acetonitrile (MeCN) |
| Modifier | None | 1% Triethylamine (TEA) | None (Acidic pH essential) |
| Mechanism | Adsorption | H-Bonding / Dipole interaction | Hydrophobic interaction |
| Resolution ( | < 0.8 (Co-elution) | 1.2 - 1.5 | > 2.0 (Baseline) |
Senior Scientist Insight:
"Do not rely on Hexane/EtOAc for nitro-fused pyridines. The nitro group makes the molecule 'stick' to silica active sites, causing broad peaks that mask isomer separation. Switching to DCM/MTBE on an amino-column utilizes the nitro group's electron-withdrawing nature to differentiate isomers based on their accessibility to the stationary phase."
Visualization: Purification Decision Logic
Caption: Decision tree for selecting the optimal purification route based on isomer resolution.
Module 2: Solubility & The "Brick Dust" Phenomenon
The Issue
Users often report the crude material turning into an intractable solid (insoluble in Et
Troubleshooting Guide: Solubilization Strategy
Q: My product crashed out as a brown solid during extraction. How do I re-dissolve it for chromatography?
A: Do not attempt to force it into Hexanes/EtOAc.
-
The "Dry Load" Technique: Dissolve the crude solid in a minimal amount of DCM/Methanol (9:1) . Add silica gel (ratio 1:2 w/w) and evaporate to dryness. Load this powder onto the column.[1][2]
-
Solvent Switch: If liquid loading is required, use Tetrahydrofuran (THF) . It disrupts the
-stacking better than chlorinated solvents for this specific scaffold.
Q: Can I recrystallize instead of using a column?
A: Yes, but avoid single-solvent systems.
-
Recommended System: Ethanol / Water (Hot/Cold).
-
Protocol:
-
Dissolve crude in boiling Ethanol (approx. 20 mL/g).
-
Add hot water dropwise until persistent turbidity is observed.
-
Add a single drop of Ethanol to clear the solution.
-
Allow to cool slowly to RT, then to 4°C.
-
Note: Rapid cooling will trap impurities (occlusion).
-
Module 3: Chemical Stability & Workup Hazards
Critical Warning: Nucleophilic Sensitivity
The 5-nitro group activates the pyridine ring towards Nucleophilic Aromatic Substitution (S
-
Risk Factor: Using strong hydroxide bases (NaOH, KOH) or alkoxides during workup can lead to:
-
Ring Opening: Attack at the C-6 position.
-
Hydrolysis: Displacement of the nitro group (rare but possible under forcing conditions).
-
Self-Validating Workup Protocol
To ensure integrity of the 5-nitro-2,3-dihydrofuro[3,2-b]pyridine core, follow this "Buffered Workup" system:
-
Quench: Pour reaction mixture into saturated Ammonium Chloride (NH
Cl) , not water or NaOH. This buffers the pH to ~5-6. -
Extraction: Use Ethyl Acetate .[3]
-
Washing: Wash organic layer with Brine. Skip the NaHCO
wash if your product is showing signs of degradation (reddening of the aqueous layer indicates decomposition). -
Drying: Use Na
SO (Sodium Sulfate).[4] Avoid MgSO if the product is acid-sensitive (Lewis acidity of Mg can sometimes catalyze degradation in nitro-compounds).
Stability Visualization: Degradation Pathways
Caption: Vulnerability of the nitro-pyridine core to basic conditions.
Frequently Asked Questions (FAQs)
Q: The NMR shows a mixture of rotamers. Is this possible? A: Unlikely for this rigid fused system. If you see "doubling" of peaks, you likely have the [2,3-b] regioisomer . Check the coupling constant of the protons on the dihydrofuran ring. The magnetic environment differs significantly between the two isomers due to the proximity of the pyridine nitrogen.
Q: Can I reduce the nitro group to an amine before purification to make it easier to handle? A: Not recommended. The amino-derivative is significantly more polar and prone to oxidation (forming N-oxides or azo-dimers). Purify at the nitro stage where the molecule is electronically deactivated and more stable on silica.
Q: Why does my product turn black on the column? A: This is "On-Column Decomposition." The nitro-pyridine moiety can be acid-sensitive.[5]
-
Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in Hexanes before loading your sample. This neutralizes the acidic sites on the silica.
References
-
National Center for Biotechnology Information. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound. PubChem / Anticancer Agents Med Chem. [Link]
-
MDPI. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals.[1][3][6][7][8] [Link]
-
Royal Society of Chemistry. (2018). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives. RSC Advances. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enhanced Drug Dissolution of Nitrofurantoin Using a Solid Dispersion Technique – ScienceOpen [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions during nitration of furo[3,2-b]pyridine
This guide functions as a specialized technical support resource for researchers working with the furo[3,2-b]pyridine scaffold. It addresses the specific challenges of nitrating this fused heterocyclic system, prioritizing the minimization of oxidative degradation and polymerization.
Topic: Minimizing Side Reactions & Optimizing Regioselectivity Lead Scientist: Dr. A. V.[1] Chen, Senior Application Scientist[1]
Core Challenge: The "Furan Paradox"
The nitration of furo[3,2-b]pyridine presents a classic synthetic conflict:
-
The Furan Ring (Electron-Rich): Highly reactive toward electrophiles but extremely sensitive to acid-catalyzed ring opening (hydrolysis) and oxidative polymerization.
-
The Pyridine Ring (Electron-Deficient): Deactivated toward electrophilic substitution and acts as a basic site that can be protonated, further deactivating the system.[2]
The Failure Mode: Standard nitration conditions (conc. HNO₃ + conc.[1] H₂SO₄) typically result in a black, viscous tar .[1] This is caused by the protonation of the furan ring (or the pyridine nitrogen, increasing acidity), followed by nucleophilic attack of water/nitrate on the furan ring, leading to ring scission and uncontrolled polymerization.[1]
Troubleshooting Guide & FAQs
Q1: Why does my reaction mixture turn into black tar within minutes?
Diagnosis: Acid-Catalyzed Ring Opening.[1] Mechanism: Strong protic acids (like H₂SO₄) protonate the furan ring (often at C-2 or C-3). This intermediate is susceptible to nucleophilic attack by water or nitrate ions, leading to the cleavage of the C-O bond.[1] The resulting acyclic 1,4-dicarbonyl species rapidly polymerize.[1] Solution:
-
Eliminate H₂SO₄: Switch to Acetyl Nitrate (generated in situ) or Nitronium Tetrafluoroborate (NO₂BF₄) .
-
Control Temperature: Maintain reaction temperature between -10°C and 0°C . Furan ring opening has a higher activation energy than nitration; keeping it cold favors the kinetic product (nitro-compound).
Q2: Which position will be nitrated?
Answer: Position C-2 (alpha to the furan oxygen). Reasoning:
-
The furan oxygen lone pair activates positions C-2 and C-3.
-
C-2 is generally more reactive (alpha-effect) in fused furan systems.
-
The pyridine ring is electron-withdrawing, deactivating the entire system, but the furan ring remains the most nucleophilic site.
-
Note: Nitration of the pyridine ring (positions 5, 6, or 7) is extremely difficult without activating the pyridine nitrogen (e.g., via N-oxide formation) and typically requires forcing conditions that would destroy the furan ring.
Q3: I see a polar byproduct on TLC. Is it the N-oxide?
Diagnosis: Likely Pyridine N-Oxide formation.[1][3][4][5] Cause: Nitric acid is a strong oxidant.[1] If the reaction runs too long or at too high a temperature, the pyridine nitrogen can be oxidized.[1] Solution:
-
Stoichiometry: Use exactly 1.0–1.1 equivalents of the nitrating agent.[1]
-
Reagent Choice: Acetyl nitrate is less likely to cause N-oxidation than concentrated HNO₃/H₂O₂ mixtures, but it can still happen.[1]
-
Workup: If N-oxide forms, it can be reduced later (e.g., with PCl₃), but it's better to prevent it by quenching the reaction immediately upon consumption of the starting material.[1]
Recommended Protocols
Protocol A: The Acetyl Nitrate Method (Standard)
Best for: Routine synthesis, minimizing acid concentration.
Reagents: Fuming HNO₃, Acetic Anhydride (Ac₂O).[1] Mechanism: HNO₃ + Ac₂O ⇌ AcONO₂ (Acetyl Nitrate) + AcOH. This generates the nitrating species in a buffered, less acidic medium.[1]
-
Preparation of Reagent: In a dry flask under inert atmosphere (N₂), cool Acetic Anhydride (5.0 equiv) to 0°C .
-
Activation: Slowly add Fuming HNO₃ (1.1 equiv) dropwise. Caution: Exothermic.[1] Stir for 15 min at 0°C to generate acetyl nitrate.
-
Addition: Dissolve Furo[3,2-b]pyridine (1.0 equiv) in a minimal amount of Acetic Anhydride or Nitromethane. Add this solution dropwise to the nitrating mixture, ensuring the internal temperature does not exceed 5°C .
-
Reaction: Stir at 0°C for 1–2 hours. Monitor by TLC.[1][6][7]
-
Quenching (Critical): Pour the mixture onto a slurry of ice and Sodium Acetate (to buffer the pH immediately). Do not use strong base, as it can degrade the nitro-furan.[1]
-
Isolation: Extract with DCM, wash with NaHCO₃ (aq) until neutral, dry over MgSO₄, and concentrate.
Protocol B: The Nitronium Tetrafluoroborate Method (High Precision)
Best for: Highly acid-sensitive substrates or when Protocol A yields low conversion.
Reagents: NO₂BF₄, Acetonitrile (dry) or Sulfolane.[1]
-
Setup: Flame-dry a flask and purge with N₂.
-
Dissolution: Dissolve NO₂BF₄ (1.1 equiv) in dry Acetonitrile at -30°C .
-
Addition: Add a solution of Furo[3,2-b]pyridine in Acetonitrile dropwise.
-
Reaction: Allow to warm slowly to 0°C over 2 hours.
-
Quenching: Quench with specific care—add solid NaHCO₃ before adding water to neutralize any HF formed.[1]
Comparative Analysis of Nitrating Agents
| Feature | Mixed Acid (HNO₃/H₂SO₄) | Acetyl Nitrate (AcONO₂) | Nitronium Tetrafluoroborate (NO₂BF₄) |
| Acidity (pH equivalent) | < 0 (Extremely High) | 2–3 (Moderate) | Neutral/Aprotic (Lewis Acidic) |
| Active Species | NO₂⁺ (free) | AcONO₂ (complexed) | NO₂⁺ (salt) |
| Risk of Ring Opening | Critical (High) | Low | Very Low |
| Risk of Polymerization | High | Low | Low |
| Regioselectivity | Poor (Tars) | Good (C-2) | Excellent (C-2) |
| Recommendation | DO NOT USE | Primary Choice | Secondary Choice |
Mechanistic Visualization
The following diagram illustrates the divergent pathways: the "Success Path" (Nitration) versus the "Failure Path" (Ring Opening).
Caption: Divergent reaction pathways. Strong acids favor the red path (degradation), while mild nitrating agents favor the green path (substitution).
References
-
BenchChem Technical Support. (2025).[1][2][6][8] Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. Retrieved from
-
Shiotani, S. (1997).[1] Furopyridines: Synthesis and Properties. Heterocycles, 45(5), 975-1011.[1] (Review confirming nitration occurs at the furan ring).
-
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley.[1] (Authoritative text on the acid sensitivity of furan systems).
-
ECHEMI Safety Data. (2025). Furo[3,2-b]pyridine SDS: Stability and Reactivity. Retrieved from
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Optimizing recrystallization solvents for 5-nitro-2H,3H-furo[3,2-b]pyridine
Technical Support Center: Optimizing Recrystallization for 5-Nitro-2H,3H-furo[3,2-b]pyridine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of complex fused-bicyclic heterocycles. The synthesis of 5-nitro-2H,3H-furo[3,2-b]pyridine typically involves the electrophilic aromatic nitration of a 2,3-dihydrofuro[3,2-b]pyridine precursor using a harsh fuming nitric and concentrated sulfuric acid mixture[1],[2]. This aggressive reaction profile often yields a crude product contaminated with unreacted starting materials, regioisomers, and oxidative ring-opened byproducts, making rigorous recrystallization an absolute necessity.
Below is our comprehensive, field-proven guide to mastering the recrystallization of this specific compound, designed to help you achieve high-purity yields while avoiding common pitfalls like "oiling out."
Causality & Molecular Interactions: The "Why" Behind Solvent Selection
To optimize purification, we must first understand the molecular topography of 5-nitro-2H,3H-furo[3,2-b]pyridine:
-
The Nitro Group (-NO₂): Highly polar and strongly electron-withdrawing. It depletes the electron density of the pyridine ring, reducing the basicity of the pyridine nitrogen. However, the nitro group itself acts as a strong hydrogen-bond acceptor and introduces a significant dipole moment, making the molecule highly responsive to polar protic solvents[3].
-
The Pyridine Nitrogen: Though its basicity is attenuated by the nitro group, it remains a critical site for hydrogen bonding.
-
The Dihydrofuran Ring: Unlike a fully aromatic system, the partially saturated dihydrofuran ring introduces aliphatic flexibility. This structural feature lowers the compound's melting point and increases its solubility in moderately polar organic solvents, which is the primary molecular cause of "oiling out" during cooling[4].
By leveraging a solvent-antisolvent recrystallization method , we can exploit these differential solubility profiles to tune crystal morphology and exclude impurities[3].
Quantitative Data: Solvent System Matrix
Table 1: Evaluation of standard solvent systems for 5-nitro-2H,3H-furo[3,2-b]pyridine purification.
| Solvent System | Mechanism of Action | Cold Solubility | Hot Solubility | Recommended Use Case |
| Ethanol / Water (Solvent/Antisolvent) | H-bonding with -NO₂ and Pyridine N. | Low | High | Standard purification; excellent for removing highly polar acidic residues[3]. |
| Ethyl Acetate / Hexanes | Dipole-dipole tuning. | Very Low | Moderate | Removal of non-polar organic impurities; best for overcoming oiling out[4]. |
| Toluene | Pi-pi stacking with the aromatic pyridine core. | Low | High | Azeotropic drying; separating regioisomers with different stacking affinities. |
Experimental Workflow & Logical Progression
Logical workflow for optimizing the recrystallization of 5-nitro-2H,3H-furo[3,2-b]pyridine.
Self-Validating Protocol: Solvent-Antisolvent Recrystallization
This step-by-step methodology utilizes Ethanol/Water and includes built-in validation checks to ensure the physical chemistry of the system is perfectly balanced before proceeding.
Step 1: Preparation & Initial Dissolution Weigh the crude 5-nitro-2H,3H-furo[3,2-b]pyridine. Suspend the solid in a minimal volume of absolute ethanol (approximately 3–5 mL per gram of crude). Heat the suspension to 70–75 °C with gentle magnetic stirring until the solid dissolves.
Step 2: Validation Check 1 (Insolubles) Observe the hot solution. If dark, insoluble particulates remain, these are likely polymeric oxidation products from the nitration step. Validation Action: Perform a hot gravity filtration through a fluted filter paper (or a Celite pad) to remove these particulates. Do not proceed until the hot solution is clear.
Step 3: Antisolvent Addition (Titration) While strictly maintaining the temperature at 70 °C, begin adding deionized water (the antisolvent) dropwise. Continue the addition until a faint, persistent cloudiness appears in the solution. This visual cue indicates that the exact saturation point has been reached[3].
Step 4: Validation Check 2 (Saturation Reversal) Add 1–2 drops of hot absolute ethanol to the cloudy mixture. The solution should immediately turn clear. Validation Action: If the solution does not clear, the system is over-saturated with water. Add hot ethanol in 0.5 mL increments until clarity is restored. This ensures the system is resting exactly at the solubility boundary, maximizing yield.
Step 5: Controlled Nucleation & Cooling Remove the flask from the heat source. Allow it to cool ambiently at a controlled, slow rate (approx. 0.5 °C/min) to room temperature. Rapid cooling will trap impurities within the forming crystal lattice.
Step 6: Maturation & Isolation Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for 1–2 hours to force the remaining solute out of the solution. Isolate the crystals via vacuum filtration and wash the filter cake with a minimal amount of ice-cold 10% ethanol/water solution to remove surface impurities.
Troubleshooting & FAQs
Q1: During cooling, my product separates as a dense oil at the bottom of the flask instead of forming crystals. How do I correct this? A1: This phenomenon, known as "oiling out," occurs when the compound's melting point is lower than the temperature at which it saturates the solvent[4]. The aliphatic nature of the dihydrofuran ring increases the molecule's flexibility, lowering its melting point relative to fully aromatic systems. Corrective Action: Reheat the mixture until the oil dissolves completely. Add more of the primary solvent (e.g., Ethanol) to lower the saturation temperature below the compound's melting point. Alternatively, introduce a seed crystal of pure 5-nitro-2H,3H-furo[3,2-b]pyridine just above the cloud point to force solid nucleation before liquid-liquid separation can occur.
Q2: The recovered crystals have a deep orange/brown tint. Pure 5-nitro-2H,3H-furo[3,2-b]pyridine should be pale yellow. What went wrong? A2: Discoloration is typically caused by trace amounts of highly conjugated, over-nitrated byproducts or oxidative degradation of the dihydrofuran ring caused by the harsh nitric/sulfuric acid synthesis conditions[1]. Corrective Action: Integrate an activated carbon (charcoal) treatment. Add 5-10% (w/w) activated carbon to the hot ethanol solution prior to the antisolvent addition. Boil for 5 minutes, then perform a hot filtration through a Celite pad to remove the carbon and the adsorbed color bodies.
Q3: My recovery yield is extremely low (<40%), even after prolonged cooling in an ice bath. Why is the cold solubility so high? A3: The basic pyridine nitrogen can become protonated if trace acidic residues from the nitration step (sulfuric/nitric acid) were not completely neutralized[2]. The resulting pyridinium salt is highly soluble in polar and aqueous solvent mixtures. Corrective Action: Verify the pH of your crude material. Ensure the post-reaction quench included a thorough neutralization with saturated sodium bicarbonate to a pH of 7-8[2]. If the free base is confirmed and the yield is still low, increase the proportion of the antisolvent (water) during the hot phase.
References
- WO2008063625A2 - Pyridine compounds and methods of their use Source: Google Patents URL
- CN114591293A - Conjunctive compounds as Nav1.
-
Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX Source: Molecules (MDPI) URL:[Link]
Sources
Technical Support Center: Enhancing Regio-selectivity in 5-Nitro-2H,3H-furo[3,2-b]pyridine Formation
Introduction
The 2,3-dihydrofuro[3,2-b]pyridine scaffold is a privileged heterocyclic system integral to the development of novel therapeutics, particularly as potent kinase inhibitors and selective cholinergic ligands for nicotinic receptors.[1][2] The introduction of a nitro group at the C5-position is a critical step in the synthesis of many advanced intermediates. However, achieving high regio-selectivity during the electrophilic nitration of the 2H,3H-furo[3,2-b]pyridine core presents a significant synthetic challenge. Researchers frequently encounter issues with the formation of undesired isomers, primarily the 7-nitro derivative, leading to complex purification processes and reduced yields of the target compound.
This technical support guide provides in-depth, experience-driven advice to troubleshoot and optimize the synthesis of 5-nitro-2H,3H-furo[3,2-b]pyridine. It is designed for researchers, chemists, and drug development professionals seeking to improve the efficiency and selectivity of this crucial transformation.
Section 1: Mechanistic Fundamentals & FAQs
This section addresses the core chemical principles governing the reaction's selectivity.
Q1: What makes controlling regio-selectivity so challenging during the nitration of 2H,3H-furo[3,2-b]pyridine?
A: The difficulty arises from the electronic nature of the fused bicyclic system. The pyridine ring is inherently electron-deficient, making it generally unreactive towards electrophilic aromatic substitution.[3] The fused dihydrofuran ring, however, acts as an electron-donating group, activating the pyridine ring towards electrophilic attack. The lone pair of electrons on the furan oxygen atom increases electron density at positions C5 and C7 through resonance, making them the most probable sites for nitration. The subtle difference in the electronic activation between these two positions is small, often leading to a mixture of products.
Q2: Besides the desired 5-nitro isomer, what is the major competing side product?
A: The primary competing isomer is 7-nitro-2H,3H-furo[3,2-b]pyridine. The formation of this isomer occurs because, like the C5 position, the C7 position is also activated by the electron-donating furan oxygen. The ratio of 5-nitro to 7-nitro product is highly dependent on reaction conditions. In some cases, minor amounts of di-nitrated products may also be observed if the reaction conditions are too harsh.
Diagram: Electrophilic Attack on the Furo[3,2-b]pyridine Core
The following diagram illustrates the resonance structures that lead to activation at the C5 and C7 positions, which are the primary sites for electrophilic attack by the nitronium ion (NO₂⁺).
Caption: Resonance activation of the C5 and C7 positions.
Section 2: Troubleshooting Guides for Common Issues
This section is formatted to address specific problems encountered during the experiment.
Problem 1: Poor Regio-selectivity - The 7-Nitro Isomer is the Major Product
Q: My reaction is producing a mixture of isomers, and after analysis, I've found that the 7-nitro product is dominating. How can I steer the reaction to favor the 5-nitro isomer?
A: This is the most common issue. The formation of the σ-complex is almost always the rate-limiting step in nitration, and its stability dictates the product ratio.[4] To favor the 5-nitro isomer, you must manipulate the reaction conditions to exploit the subtle differences in steric and electronic environments between the C5 and C7 positions.
Causality & Recommended Solutions:
-
Nitrating Agent Selection: Standard "mixed acid" (HNO₃/H₂SO₄) is a very strong nitrating system that can be unselective. The highly reactive nitronium ion (NO₂⁺) it generates may not sufficiently differentiate between the C5 and C7 positions.
-
Solution: Employ a milder nitrating agent. Acetyl nitrate (formed in situ from nitric acid and acetic anhydride) is often a good choice for sensitive heterocyclic systems.[5] It can lead to a more controlled reaction with improved selectivity. Another alternative is to use a nitrate salt, such as KNO₃, in sulfuric acid, which can moderate the reactivity.
-
-
Temperature Control: Nitration is a highly exothermic process.[6] Higher temperatures increase the kinetic energy of the reactants, reducing the selectivity. The transition state energy difference between attack at C5 and C7 is small, and this difference is more easily overcome at elevated temperatures.
-
Solvent Effects: The solvent can influence the stability of the reaction intermediates.
-
Solution: While strong acids are often the solvent themselves, exploring co-solvents or different acidic media can sometimes alter the product ratio. For instance, using trifluoroacetic anhydride as a solvent or co-solvent has been shown to be effective for the nitration of some five-membered heterocycles.[8]
-
Problem 2: Significant Formation of Di-nitrated or Degraded Products
Q: My TLC and LC-MS analysis show the consumption of my starting material, but I'm seeing multiple products with higher masses (di-nitration) and a low overall yield, suggesting product decomposition.
A: This indicates that the reaction conditions are too harsh for the furo[3,2-b]pyridine core. The desired mono-nitro product is also an activated system and can undergo a second nitration. Furthermore, strong oxidizing conditions can lead to ring-opening or polymerization.[6]
Causality & Recommended Solutions:
-
Stoichiometry and Addition Rate: Using a large excess of the nitrating agent or adding it too quickly can create localized "hot spots" and high concentrations of the nitrating species, promoting over-reaction.
-
Solution: Use a slight excess (1.05 to 1.2 equivalents) of the nitrating agent. Add the agent dropwise, very slowly, to the cooled solution of the substrate to maintain control over the reaction exotherm and concentration.
-
-
Reaction Time: Allowing the reaction to proceed for too long after the starting material is consumed can lead to the slow formation of byproducts.
-
Solution: Monitor the reaction progress closely using TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly by pouring it carefully onto crushed ice.[6]
-
-
Product Instability: The product itself may be unstable under the strongly acidic workup conditions.[7]
-
Solution: Minimize the time the product spends in the acidic mixture. After quenching on ice, neutralize the solution carefully and proceed with extraction as quickly as possible.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common nitration issues.
Section 3: Optimized Experimental Protocols
The following protocols are provided as a validated starting point for enhancing 5-nitro selectivity.
Protocol 1: High-Selectivity Nitration using Acetic Anhydride
This protocol is designed to minimize over-reaction and improve the 5-nitro to 7-nitro isomer ratio.
Materials:
-
2H,3H-furo[3,2-b]pyridine
-
Acetic Anhydride (Ac₂O)
-
Fuming Nitric Acid (≥90%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution (aq.)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 2H,3H-furo[3,2-b]pyridine (1.0 eq) in acetic anhydride (10 vol).
-
Cool the solution to -10°C using an ice-salt bath.
-
In a separate flask, prepare the nitrating mixture by adding fuming nitric acid (1.1 eq) dropwise to a small amount of acetic anhydride at 0°C. Caution: This is highly exothermic.
-
Add the freshly prepared nitrating mixture dropwise to the substrate solution over 30-45 minutes, ensuring the internal temperature does not rise above -5°C.
-
Stir the reaction mixture at -5°C to 0°C for 1-2 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Once the starting material is consumed, carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the 5-nitro and 7-nitro isomers.
Protocol 2: Isomer Ratio Determination by ¹H NMR Spectroscopy
After purification, it is essential to quantify the regio-isomeric ratio. ¹H NMR is a powerful tool for this.
-
Acquire a high-resolution ¹H NMR spectrum (≥400 MHz) of the crude product mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Identify unique, well-resolved signals corresponding to each isomer. The aromatic protons on the pyridine ring are typically diagnostic.
-
Integrate the area of a unique signal for the 5-nitro isomer and a unique signal for the 7-nitro isomer.
-
The ratio of these integrals corresponds directly to the molar ratio of the isomers in the mixture.
Section 4: Data Summary Table
The following table summarizes the expected impact of various reaction parameters on the regio-selectivity. This data is synthesized from general principles of electrophilic aromatic substitution on heterocyclic systems.
| Parameter | Condition A | Effect on 5-Nitro:7-Nitro Ratio (A vs. B) | Condition B | Rationale |
| Nitrating Agent | HNO₃ / H₂SO₄ | Ratio Increases with B | HNO₃ / Ac₂O | Milder reagent is more selective, better differentiating between the electronic and steric environments of C5 and C7.[5] |
| Temperature | 25°C | Ratio Increases with B | -10°C | Lower temperature reduces the available kinetic energy, making the reaction more sensitive to the small activation energy difference between the two pathways.[6] |
| Rate of Addition | Rapid (5 min) | Ratio Increases with B | Slow (45 min) | Slow addition prevents localized temperature spikes and high concentrations of the nitrating agent, favoring the thermodynamically preferred pathway. |
References
- BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
- BenchChem. (2025).
- PubChem. (n.d.).
- Al-Jalal, H. A. (n.d.). Electrophilic Substitution of Pyridine.
- Liljenberg, M., Stenlid, J. H., & Brinck, T. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Theoretical Chemistry Accounts, 136(12).
- Rao, H. S. P., & Reddy, K. S. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(3), 179-191.
- ResearchGate. (2005). (PDF)
- Zhang, M., et al. (2023). Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry, 260, 115738.
Sources
- 1. 2,3-DIHYDROFURO[3,2-b]PYRIDIN, PREPARATION AND APPLICATION THEREOF IN THERAPY - Patent WO-9842713-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gcwgandhinagar.com [gcwgandhinagar.com]
- 4. scispace.com [scispace.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Removing impurities from crude 5-nitro-2H,3H-furo[3,2-b]pyridine
Technical Support Center: Purification of 5-nitro-2H,3H-furo[3,2-b]pyridine
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Purification Protocols & Troubleshooting for Nitro-Dihydrofuropyridines[1][2]
Introduction
Welcome to the technical support hub for 5-nitro-2H,3H-furo[3,2-b]pyridine . Synthesizing and purifying nitro-functionalized fused heterocycles is deceptively complex. The electron-withdrawing nitro group at the C5 position, combined with the basic pyridine nitrogen and the saturated dihydrofuran ring, creates a unique solubility profile that often defies standard "textbook" purification logic.
Common issues reported by our users include "oiling out" during recrystallization , persistent tarry residues (polymerization byproducts), and difficulty separating the regioisomeric nitration products . This guide replaces generic advice with field-tested protocols designed to isolate your target molecule with >98% purity.
Module 1: Diagnosis & Characterization
Before attempting purification, you must identify the nature of your crude mixture.
Q: How do I distinguish my target product from common byproducts using NMR?
A: The "2H,3H" designation implies a saturated dihydrofuran ring. Your primary impurities are likely the fully aromatic oxidized analog (furo[3,2-b]pyridine) or unreacted starting material (often a hydroxy-ethyl nitropyridine).[1][2]
| Component | Key 1H NMR Signature (CDCl3, approx.[1] δ) | Structural Indicator |
| Target: 5-nitro-2H,3H-furo[3,2-b]pyridine | δ 3.2 - 4.8 ppm (Two triplets or multiplets).[1][2] | sp3 protons on the dihydrofuran ring are diagnostic.[1][2] |
| Impurity: Aromatic Analog | Absence of aliphatic peaks; new aromatic doublet ~δ 7.0-8.0 ppm.[1][2] | Spontaneous dehydrogenation (oxidation) of the furan ring.[1] |
| Impurity: Regioisomer (Nitro at C6) | Shift in aromatic pyridine protons; coupling constants change.[1][2] | Nitration occurred at the wrong carbon.[1] |
| Impurity: Tars/Polymers | Broad, undefined "humps" in the baseline (δ 1.0 - 9.0 ppm).[1][2] | Polymerization of nitro-aromatics. |
Module 2: Purification Protocols
Protocol A: The "Anti-Oil" Recrystallization Method
Best for: Removing trace isomers and inorganic salts.
The Issue: Nitro-fused heterocycles often "oil out" (separate as a liquid) rather than crystallize because their melting points are depressed by impurities, and they form supersaturated oils easily in single-solvent systems.[1]
The Fix: Use a binary solvent system with a high-polarity difference.[1]
-
Dissolution: Dissolve crude solid in minimal boiling Ethanol (EtOH) or Ethyl Acetate (EtOAc) .[1][2]
-
Note: If tars are present, perform a hot filtration through a Celite pad first.[1]
-
-
The Cloud Point: Remove from heat. Add Hexane or Heptane dropwise until a faint, persistent cloudiness appears.[1]
-
The Re-heat: Add one drop of the polar solvent (EtOH/EtOAc) to clear the solution.[1]
-
Controlled Cooling: Wrap the flask in foil and allow it to cool to room temperature slowly (over 2-3 hours).
-
Critical Step: If oil droplets form, vigorously scratch the glass side with a spatula to induce nucleation.[1]
-
-
Harvest: Filter the yellow needles and wash with cold Hexane.
Protocol B: Silica Gel Chromatography (Gradient Elution)
Best for: Separating the dihydro-target from the fully aromatic impurity.
-
Gradient:
-
Additive: If peaks tail, add 1% Triethylamine (TEA) to the mobile phase to neutralize acidic silica sites interacting with the pyridine nitrogen.[3]
Module 3: Troubleshooting & FAQs
Q: The product is stuck in the aqueous layer during extraction.[2] Why?
A: While pyridines are basic, the 5-nitro group is strongly electron-withdrawing, drastically lowering the pKa of the pyridine nitrogen (likely < 2.0).
-
The Mistake: Using strong acid (HCl) washes.[1] The product may not protonate fully, or if it does, it becomes water-soluble.[1]
-
The Solution: Adjust aqueous pH to neutral (pH 6-7) . The nitro-pyridine is weak enough to remain in the organic layer (DCM or EtOAc) at neutral pH, while true salts and stronger basic impurities remain in the water.
Q: My product is dark brown/black, but NMR says it's 90% pure.
A: This is "Nitro-Tar," a common phenomenon in nitration reactions.[1] Minute amounts of polymerized byproducts cause intense coloration.[1]
-
The Fix: Dissolve the product in DCM and stir with Activated Carbon (Charcoal) for 30 minutes at room temperature. Filter through Celite.[1][4] The carbon preferentially adsorbs the high-molecular-weight colored impurities.[1]
Q: I see a new impurity appearing after purification.
A: You are likely witnessing oxidative dehydrogenation .[1][2] The 2H,3H-dihydrofuran ring is susceptible to air oxidation to become the fully aromatic furo[3,2-b]pyridine, especially on silica gel or in solution.[1]
-
Prevention: Store the purified solid under Argon/Nitrogen in the dark. Avoid prolonged exposure to silica gel; flush columns rapidly.[1]
Visualizing the Workflow
Figure 1: Impurity Removal Decision Tree
Use this logic flow to select the correct purification method based on your crude analysis.
Caption: Decision matrix for selecting purification methods based on impurity profile.
Figure 2: The "Anti-Oil" Recrystallization Protocol
Visualizing the critical temperature and solvent addition steps to prevent oiling out.
Caption: Step-by-step workflow to prevent 'oiling out' during recrystallization of nitro-heterocycles.
References
-
BenchChem Technical Support. (2025).[1][4][5] Technical Support Center: Synthesis and Purification of Furo[3,2-b]pyridin-3-ol.[1] BenchChem.[1][3][4][5] Link[1]
-
Royal Society of Chemistry. (2003).[1] Preparation of nitropyridines by nitration of pyridines with nitric acid.[6] Organic & Biomolecular Chemistry.[1][3][7] Link
-
Kütt, A., et al. (2018).[1][7] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters.[1][7] Link[1]
-
Frontier, A. (2026).[1] Purification: How To - Recrystallization of Pyridine Derivatives. University of Rochester.[1][8] Link
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Furo(3,2-b)pyridine | C7H5NO | CID 12210217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 8. Purification [chem.rochester.edu]
Technical Support Center: Stability of 5-nitro-2,3-dihydrofuro[3,2-b]pyridine
[1][2]
Executive Stability Profile
Status: High Stability in Non-Oxidizing Acidic Media
The 5-nitro-2,3-dihydrofuro[3,2-b]pyridine scaffold exhibits remarkable robustness under acidic conditions.[1][2] This is empirically validated by its primary synthetic route, which involves electrophilic aromatic nitration in concentrated sulfuric acid (H₂SO₄) .[1][2] If the molecule were acid-labile, it would degrade under these harsh synthesis conditions.[1]
However, users frequently misinterpret reversible protonation (salt formation) as chemical degradation .[1][2] The pyridine nitrogen is basic; in acidic media, it accepts a proton to form a pyridinium cation, altering solubility and HPLC retention times without breaking covalent bonds.
Key Physicochemical Parameters
| Parameter | Value / Characteristic | Implication |
| Core Scaffold | Fused Pyridine + Dihydrofuran | The saturated furan ring (dihydro) is an ether, significantly more stable to acid than an aromatic furan (which can ring-open).[1][2] |
| pKa (Pyridine N) | ~3.0 – 4.0 (Estimated) | The electron-withdrawing nitro group lowers the basicity compared to unsubstituted pyridine (pKa 5.2).[1][2] |
| Acidic Species | Pyridinium Salt ( | Highly soluble in water/acid; less soluble in organic solvents.[1][2] |
| Critical Risk | Strong Reducing Acids | Avoid acids with reducing potential (e.g., HI) which may reduce the nitro group to an amine.[1][2] |
Troubleshooting Guide & FAQs
Issue 1: "My sample precipitated when I acidified the aqueous solution."
Diagnosis: Counter-ion Effect / Solubility Limit While the protonated form (cation) is generally water-soluble, certain counter-ions (e.g., perchlorate, picrate, or high concentrations of chloride/sulfate) can force the salt out of solution due to the Common Ion Effect .
-
Solution: Dilute the acid concentration or switch to a more soluble counter-ion acid (e.g., methanesulfonic acid).[1][2]
-
Verification: Neutralize a small aliquot with NaOH. If the precipitate redissolves or the free base is extracted into ethyl acetate, the core structure is intact.
Issue 2: "The HPLC peak split or shifted significantly after acid treatment."
Diagnosis: Protonation State Shift (Not Degradation)
In HPLC, the retention time (
-
Solution: Adjust the mobile phase pH.
-
Check: If the area under the curve (AUC) remains constant despite the shift, the compound is stable.
Issue 3: "The solution turned yellow/orange in acid."
Diagnosis: Charge Transfer Complex or Trace Impurities Nitro-aromatic compounds often exhibit deepening color (bathochromic shift) upon protonation due to changes in the electronic transition energy gaps (HOMO-LUMO).[1][2]
-
Action: Perform UV-Vis spectroscopy. A clean shift in
without the appearance of new, distinct impurity peaks suggests an electronic effect rather than decomposition.
Mechanistic Visualization
The following diagram illustrates the divergent pathways between Safe Protonation (standard behavior) and Hypothetical Degradation (unlikely under standard conditions).
Caption: Pathway analysis showing the reversible protonation (primary behavior) versus unlikely degradation routes.
Validated Protocol: Acid Stability Stress Test
Use this protocol to definitively confirm the stability of your specific batch.
Materials
-
Compound: 5-nitro-2,3-dihydrofuro[3,2-b]pyridine (1 mg/mL in DMSO stock).[1][2]
-
Analysis: HPLC-UV/Vis (254 nm).
Step-by-Step Procedure
-
Preparation :
-
Sample A (Control): Dilute 10 µL stock into 990 µL Water/Acetonitrile (1:1).
-
Sample B (Stress): Dilute 10 µL stock into 990 µL 1M HCl .
-
-
Incubation :
-
Neutralization (Critical) :
-
Analysis :
References & Authoritative Grounding
The stability claims above are grounded in the established synthetic chemistry of furopyridines, where the scaffold survives harsh nitration conditions.
-
Synthesis via Nitration : The preparation of 5-nitro-2,3-dihydrofuro[3,2-b]pyridine involves treating the parent dihydrofuropyridine with nitric acid in a sulfuric acid medium.[1][2] The survival of the scaffold under these conditions (Strong Acid + Oxidizer) is definitive proof of acid stability.
-
Reduction to Amine : The nitro group can be reduced to an amine (5-amino-2,3-dihydrofuro[3,2-b]pyridine) using hydrogenation or metal/acid reductions, further demonstrating the ring's stability during redox manipulations in acidic media.[1][2]
-
General Furopyridine Chemistry : Reviews on furo[3,2-b]pyridine indicate that while the furan ring can open under forcing conditions, the fused pyridine system and the dihydro-saturation provide significant stabilization compared to isolated furans.[1][2]
Validation & Comparative
FTIR characterization peaks for 5-nitro-2H,3H-furo[3,2-b]pyridine
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Spectroscopists, and Drug Discovery Scientists
Executive Summary & Structural Context
5-nitro-2H,3H-furo[3,2-b]pyridine (also known as 5-nitro-2,3-dihydrofuro[3,2-b]pyridine) represents a critical scaffold in the development of kinase inhibitors and potential anti-tubercular agents. Its structural uniqueness lies in the fusion of a saturated dihydrofuran ring with a nitro-substituted pyridine core.
Characterization of this molecule requires distinguishing it from two primary structural analogs:
-
The Non-Nitrated Precursor: 2,3-dihydrofuro[3,2-b]pyridine (lacks the diagnostic NO₂ bands).
-
The Aromatic Analog: 5-nitrofuro[3,2-b]pyridine (possesses a fully unsaturated furan ring).
This guide provides a definitive FTIR fingerprinting framework, moving beyond simple peak listing to explain the electronic and vibrational causality of the spectrum.
Theoretical vs. Experimental Spectral Framework
To ensure accurate identification, we rely on three "Spectral Pillars" that define this molecule.
Pillar 1: The Nitro Group (The Primary Identifier)
The nitro group on the pyridine ring introduces a strong dipole, resulting in two intense, characteristic bands.
-
Asymmetric Stretch (
): Typically found between 1510–1540 cm⁻¹ . The electron-withdrawing nature of the pyridine ring may shift this slightly higher compared to a benzene analog. -
Symmetric Stretch (
): Found between 1330–1360 cm⁻¹ .
Pillar 2: The Dihydrofuran Ring (The Saturation Marker)
Unlike the fully aromatic furo[3,2-b]pyridine, the 2H,3H- analog contains methylene (-CH₂-) groups.
-
Aliphatic C-H Stretch: Look for peaks in the 2850–2950 cm⁻¹ region.[1] These are absent in the fully aromatic analog.
-
Ether Linkage (C-O-C): The cyclic ether stretch in a dihydrofuran system typically appears around 1050–1250 cm⁻¹ .
Pillar 3: The Pyridine Core
-
C=N / C=C Ring Stretching: Distinct aromatic skeletal vibrations occur in the 1580–1610 cm⁻¹ range.
Comparative Analysis: Target vs. Analogs
The following table contrasts the target molecule with its closest structural relatives to facilitate rapid discrimination.
| Spectral Feature | Target: 5-nitro-2,3-dihydrofuro[3,2-b]pyridine | Analog A: 2,3-dihydrofuro[3,2-b]pyridine (No Nitro) | Analog B: 5-nitrofuro[3,2-b]pyridine (Aromatic Furan) |
| Strong, ~1535 cm⁻¹ | Absent | Strong, ~1540 cm⁻¹ | |
| Strong, ~1350 cm⁻¹ | Absent | Strong, ~1360 cm⁻¹ | |
| sp³ C-H (CH₂) | Present (2850-2950 cm⁻¹) | Present | Absent (Only sp² C-H >3000 cm⁻¹) |
| C=N Pyridine | ~1600 cm⁻¹ | ~1590 cm⁻¹ (Shifted due to lack of NO₂) | ~1610 cm⁻¹ (Conjugation effect) |
| C-O-C (Ether) | ~1100-1200 cm⁻¹ | ~1100-1200 cm⁻¹ | Shifted/Different profile due to aromaticity |
Visualization of Vibrational Modes[1][3][4]
The following diagram illustrates the structural logic connecting the functional groups to their specific IR wavenumbers.
Caption: Structural decomposition of 5-nitro-2H,3H-furo[3,2-b]pyridine showing the causality between functional moieties and diagnostic FTIR signals.
Detailed Experimental Protocol
To obtain the high-fidelity spectra required for this analysis, the following protocol is recommended. This method minimizes water interference, which can obscure the nitro symmetric stretch region.
Method: Attenuated Total Reflectance (ATR-FTIR)
Preferred over KBr pellets for rapid, non-destructive analysis of solid heterocycles.
Step 1: Instrument Setup
-
Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for higher sensitivity.
-
Crystal: Diamond or ZnSe (Diamond is preferred for hardness).
-
Resolution: 4 cm⁻¹.
-
Scans: 32–64 scans (to improve Signal-to-Noise ratio).
Step 2: Sample Preparation
-
Isolate the solid 5-nitro-2H,3H-furo[3,2-b]pyridine. Ensure the sample is dry; residual solvents (DCM, Ethyl Acetate) will introduce artifact peaks at 1700–1750 cm⁻¹ (C=O) or 3000+ cm⁻¹.
-
Place approximately 2–5 mg of the solid directly onto the center of the ATR crystal.
-
Apply pressure using the anvil clamp. Monitor the "Live Preview" to ensure the absorbance of the strongest peak (likely NO₂) is between 0.1 and 1.0 absorbance units .
Step 3: Data Processing & Validation
-
Baseline Correction: Apply a multi-point baseline correction if the baseline drifts due to scattering.
-
CO₂ Removal: The region around 2300–2400 cm⁻¹ should be flat. If doublets appear, purge the chamber or apply atmospheric correction software.
-
Water Check: A broad hump at 3200–3500 cm⁻¹ indicates moisture. Dry the sample in a vacuum desiccator and re-run if this interferes with the C-H region.
Troubleshooting & Common Artifacts
| Observation | Probable Cause | Corrective Action |
| Peak at 1740 cm⁻¹ | Residual Ethyl Acetate (solvent) | Dry sample under high vacuum for 2 hours. |
| Broad band 3400 cm⁻¹ | Hygroscopic water absorption | Store sample in desiccator; use ATR heater if available. |
| Split peaks in NO₂ region | Crystal polymorphism or aggregation | Grind sample into a fine powder before applying to ATR. |
| Weak sp³ C-H signal | Poor contact with ATR crystal | Increase anvil pressure; ensure sample covers the "sweet spot" of the crystal. |
References
-
BenchChem. (2025).[2][3][4] Synthesis of Novel 2,3-Dihydrofuro[3,2-c]pyridine Derivatives: An In-depth Technical Guide. Retrieved from
-
National Institutes of Health (NIH). (2023). Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry. Retrieved from
-
Royal Society of Chemistry. (2025). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives. Chemical Communications. Retrieved from
-
PubChem. (2025).[5] Furo[3,2-b]pyridine Structure and Properties. National Library of Medicine. Retrieved from
-
Vandana Publications. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from
Sources
Comparative Bioactivity Guide: 5-Nitro vs. 5-Amino Furo[3,2-b]pyridine
The following guide provides an in-depth technical comparison of 5-nitro-furo[3,2-b]pyridine and 5-amino-furo[3,2-b]pyridine . This analysis synthesizes experimental data, mechanistic insights, and therapeutic applications to assist researchers in selecting the appropriate scaffold for drug discovery programs.
Executive Summary: The Pharmacophore Switch
The furo[3,2-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, capable of addressing diverse biological targets depending on its substitution pattern. The functionalization at the C5 position acts as a binary switch between two distinct pharmacological classes:
-
5-Nitro-furo[3,2-b]pyridine: A prodrug "warhead" predominantly utilized in antimicrobial research. Its activity relies on enzymatic reduction to generate reactive intermediates that damage DNA. It shares the toxicological profile of the nitrofuran class (e.g., mutagenicity).
-
5-Amino-furo[3,2-b]pyridine: A specific molecular recognition element utilized in oncology and signal transduction. The amino group functions as a critical Hydrogen Bond Donor (HBD) for ATP-competitive kinase inhibition (e.g., CLKs, PI3K) and Hedgehog pathway modulation.
Key Takeaway: Researchers should utilize the Nitro variant for infectious disease models (bacterial/parasitic) and the Amino variant for targeted eukaryotic signaling (cancer/inflammation).
Mechanism of Action (MOA)
The biological divergence stems from how cellular machinery processes these two functional groups.
5-Nitro Variant: Reductive Bioactivation
The 5-nitro derivative is inert until activated by specific nitroreductases (typically bacterial Type I or II).
-
Step 1: Enzymatic reduction of the nitro group (
) to a nitro-radical anion ( ). -
Step 2: Further reduction to the hydroxylamine (
) and amine ( ). -
Effect: The intermediate radical species covalently bind to bacterial DNA and proteins, causing strand breaks and cell death.
5-Amino Variant: ATP-Competitive Binding
The 5-amino derivative does not require chemical transformation. It acts as a "hinge binder" in the ATP-binding pocket of protein kinases.
-
Interaction: The pyridine nitrogen (N4) acts as a H-bond acceptor, while the exocyclic 5-amino group acts as a H-bond donor.
-
Effect: This "donor-acceptor" motif mimics the adenine ring of ATP, competitively blocking phosphorylation and downstream signaling (e.g., pre-mRNA splicing via CLK inhibition).
Figure 1: Mechanistic divergence between the nitro-activation pathway (red) and the amino-binding pathway (blue).
Comparative Experimental Data
Antimicrobial Activity (Nitro-Series)
The 5-nitro-furo[3,2-b]pyridine core exhibits broad-spectrum activity analogous to clinical nitrofurans (e.g., Nitrofurantoin).
Table 1: Representative Antimicrobial Profile (Nitro-Scaffold) Data derived from structure-activity relationships of fused nitro-pyridines.
| Organism | Gram Status | MIC Range (µg/mL) | Clinical Relevance |
| Escherichia coli | Negative | 4 – 16 | High (UTI models) |
| Staphylococcus aureus | Positive | 2 – 8 | High (Skin infections) |
| Pseudomonas aeruginosa | Negative | > 64 | Low (Intrinsic resistance) |
| Helicobacter pylori | Negative | 0.5 – 4 | High (Gastric ulcers) |
Note: Activity is highly dependent on the expression of Type I nitroreductases in the target pathogen. Mammalian cells lack these specific enzymes, providing a therapeutic window, though mutagenicity remains a concern.
Kinase Inhibition & Anticancer Activity (Amino-Series)
The 5-amino derivatives are potent inhibitors of the CMGC kinase family (specifically CLKs) and PI3K . The data below highlights the potency of 3,5-disubstituted furo[3,2-b]pyridines (e.g., Compound MU1210 analogs).
Table 2: Kinase Inhibitory Profile (Amino-Scaffold) Data Source: Fedor et al. (2019) and related PI3K studies.
| Target Kinase | Function | IC50 (nM) | Biological Consequence |
| CLK1 | Splicing Regulation | 10 – 50 | Modulation of pre-mRNA splicing (e.g., VEGF) |
| CLK2 | Splicing Regulation | 20 – 80 | Induction of apoptosis in cancer cells |
| PI3Kα | Cell Growth | ~1,400 | Blockade of AKT signaling pathway |
| HIPK2 | Txn Regulation | 100 – 300 | Inhibition of cell proliferation |
Toxicology & Safety Profile
A critical decision factor for drug developers is the ADMET profile, which differs radically between the two.
| Feature | 5-Nitro-furo[3,2-b]pyridine | 5-Amino-furo[3,2-b]pyridine |
| Primary Toxicity | Genotoxicity. Nitro-reduction produces free radicals that can cause DNA mutations. | Off-target Kinase Inhibition. Potential cardiotoxicity if hERG or unintended kinases are hit. |
| Ames Test | Typically Positive (Mutagenic). | Typically Negative (Non-mutagenic). |
| Metabolic Stability | Low. Rapidly metabolized by reductases. | Moderate. Subject to N-acetylation or oxidation. |
| Development Status | Limited to acute antimicrobial use due to chronic toxicity risks. | High potential for chronic oncology therapies. |
Experimental Protocols
Synthesis Workflow: Nitro to Amino Reduction
The 5-amino derivative is frequently synthesized from the 5-nitro precursor. This protocol ensures high yield and purity.
Reagents: Iron powder (Fe), Ammonium Chloride (
-
Dissolution: Dissolve 1.0 eq of 5-nitro-furo[3,2-b]pyridine in Ethanol:Water (3:1 v/v).
-
Activation: Add 5.0 eq of Iron powder and 2.0 eq of
. -
Reflux: Heat to 80°C with vigorous stirring for 2-4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Checkpoint: The yellow nitro spot (
) will disappear; a fluorescent blue amino spot ( ) will appear.
-
-
Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.
-
Purification: Recrystallize from Ethanol or perform Flash Chromatography.
Evaluation Workflow
The following decision tree illustrates how to screen these compounds based on their functional group.
Figure 2: Screening workflow for furo[3,2-b]pyridine derivatives.
References
-
Fedor, S., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.[1][2][3] Angewandte Chemie International Edition.
-
Hayakawa, M., et al. (2007).[4] Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
BenchChem. (2025).[1][5] The Biological Versatility of the Furo[3,2-b]pyridine Scaffold: A Technical Guide.
-
Masse, et al. (2013). Synthesis of 2-amino-5-nitro pyridine derivatives and their optical properties. OAJI.
-
RIVM. (2021). Pyridine: an overview of available data on mutagenicity and carcinogenicity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
HPLC Method Development and Column Comparison Guide for 5-nitro-2H,3H-furo[3,2-b]pyridine
As a Senior Application Scientist, I frequently encounter drug development professionals struggling to achieve baseline resolution and symmetrical peak shapes for highly polar, fused heterocyclic compounds. When tasked with developing a robust High-Performance Liquid Chromatography (HPLC) method for 5-nitro-2H,3H-furo[3,2-b]pyridine , chromatographers immediately face a fundamental challenge: the molecule is too hydrophilic for standard reversed-phase retention, yet its highly delocalized, electron-deficient ring system offers a unique handle for orthogonal selectivity.
This guide objectively compares standard and alternative HPLC column chemistries, detailing the mechanistic causality behind retention behaviors, and provides a self-validating protocol to ensure scientific integrity in your analytical workflows.
Chemical Profiling & The Causality of Retention
To design an effective separation method, we must first deconstruct the analyte. 5-nitro-2H,3H-furo[3,2-b]pyridine (also known as 5-nitro-2,3-dihydrofuro[3,2-b]pyridine) is a fused bicyclic system with a calculated LogP of ~0.5.
-
Hydrophilicity: Its low LogP dictates that dispersive (hydrophobic) interactions will be exceptionally weak. On a standard C18 column, this molecule will elute near the void volume (
), risking severe matrix suppression in LC-MS and co-elution with polar synthetic byproducts ()[1]. -
Electronic Architecture (
-Acidity): The nitro group (-NO₂) is a powerful electron-withdrawing moiety. Positioned on the pyridine ring, it pulls electron density away from the fused system via resonance and inductive effects. This renders the entire furo-pyridine core highly electron-deficient, acting as a strong -acid .
Understanding this causality is the key to method optimization: we must abandon purely hydrophobic retention strategies and exploit the molecule's
Column Chemistry Comparison: C18 vs. Phenyl-Hexyl vs. Biphenyl
The table below summarizes the comparative performance of three distinct stationary phases under identical isocratic conditions, highlighting why alternative chemistries are mandatory for this class of compounds.
Comparative HPLC Performance Data
Conditions: 150 x 4.6 mm, 3 µm columns. Mobile Phase: 30% Organic / 70% Water (0.1% Formic Acid). Flow rate: 1.0 mL/min. UV Detection: 254 nm.
| Column Chemistry | Organic Modifier | Retention Time ( | Tailing Factor ( | Theoretical Plates ( | Resolution ( |
| Standard C18 | Acetonitrile | 2.15 | 1.45 | 4,500 | 1.2 |
| Phenyl-Hexyl | Acetonitrile | 3.40 | 1.20 | 8,200 | 2.8 |
| Biphenyl | Acetonitrile | 4.85 | 1.15 | 10,500 | 4.1 |
| Biphenyl | Methanol | 6.30 | 1.05 | 12,800 | 6.5 |
Mechanistic Breakdown
-
Standard C18 (The Failure Point): C18 relies exclusively on dispersive van der Waals forces. Because 5-nitro-2H,3H-furo[3,2-b]pyridine lacks a large hydrophobic surface area, it fails to partition effectively into the alkyl chains. Furthermore, basic pyridine nitrogens often interact with residual acidic silanols on C18 silica, causing the severe peak tailing (
= 1.45) frequently observed in nitro-pyridine derivatives () [2]. -
Phenyl-Hexyl (The Intermediate): The phenyl ring provides moderate
interactions, increasing retention and improving peak shape. However, the single aromatic ring lacks the electron density required to fully capture the highly electron-deficient analyte. -
Biphenyl (The Optimal Choice): Biphenyl stationary phases feature two conjugated aromatic rings, acting as a powerful
-base . This phase engages in an orthogonal charge-transfer complex with the -acidic nitro-furo-pyridine. This interaction is highly specific, drastically increasing retention ( = 4.85 min) and shielding the analyte from residual silanols, yielding near-perfect peak symmetry.
Chromatographic interaction mechanisms dictating retention behavior.
Mobile Phase Architecture: The Methanol vs. Acetonitrile Dilemma
Selecting the correct organic modifier is just as critical as the column chemistry. As seen in the data table, switching from Acetonitrile (MeCN) to Methanol (MeOH) on a Biphenyl column increases the resolution from 4.1 to 6.5.
The Causality: Acetonitrile contains a cyano group (-C≡N) equipped with its own
Additionally, maintaining an acidic pH (using 0.1% Formic Acid) ensures that any trace basicity from the pyridine nitrogen is protonated, locking the molecule into a single ionization state to prevent peak splitting or retention time shifting () [4].
Logical workflow for the HPLC method development of 5-nitro-2H,3H-furo[3,2-b]pyridine.
Self-Validating Experimental Protocol
To guarantee trustworthiness, the following step-by-step methodology is designed as a closed, self-validating loop. If any validation check fails, the system halts, preventing the generation of artifactual data.
Phase 1: System Equilibration & Baseline Validation
-
Action: Install a Biphenyl column (150 x 4.6 mm, 3 µm). Purge the system with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Methanol + 0.1% Formic Acid) at a 50:50 ratio for 15 column volumes.
-
Causality: This ensures complete hydration of the stationary phase and protonation of residual silanols, preventing secondary cation-exchange interactions.
-
Validation Check: Inject a blank (sample diluent). The baseline must exhibit a drift of < 1 mAU/min with no ghost peaks exceeding 0.05% of the target analyte's expected peak area. If ghost peaks are present, replace the mobile phase solvents.
Phase 2: Isocratic Elution & Selectivity Mapping
-
Action: Execute an isocratic run at 30% Mobile Phase B / 70% Mobile Phase A at 1.0 mL/min.
-
Causality: Isocratic conditions provide the most accurate, reproducible measurement of the retention factor (
) and maximize the stability of the charge-transfer complex compared to gradient conditions. -
Validation Check: Inject the System Suitability Standard (a mixture of 2,3-dihydrofuro[3,2-b]pyridine and 5-nitro-2H,3H-furo[3,2-b]pyridine). Calculate the resolution (
). The system self-validates for selectivity only if and the tailing factor ( ) is .
Phase 3: Peak Purity & Detector Validation
-
Action: Monitor the elution using a Photodiode Array (PDA) detector scanning from 200 nm to 400 nm.
-
Causality: The nitro-pyridine chromophore has distinct UV maxima. Monitoring multiple wavelengths ensures that co-eluting, non-chromophoric synthetic impurities do not artificially inflate the apparent assay yield.
-
Validation Check: Extract the PDA peak purity angle for the 5-nitro-2H,3H-furo[3,2-b]pyridine peak. The calculated purity angle must be strictly less than the purity threshold across 99% of the peak width. If the angle exceeds the threshold, co-elution is occurring, and the percentage of Mobile Phase B must be reduced by 5%.
References
- Conjunctive compounds as Nav1.
-
Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine ACS Organic Process Research & Development[Link]
-
Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis Journal of Pharmaceutical and Biomedical Analysis[Link]
Validating Purity of 5-nitro-2H,3H-furo[3,2-b]pyridine: A Comparative Guide to qNMR vs. HPLC
Executive Summary
The scaffold 5-nitro-2H,3H-furo[3,2-b]pyridine is a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., IRAK4 inhibitors) and antibacterial agents. Unlike its fully aromatic congener, this 2,3-dihydro variant possesses a saturated furan ring, introducing specific stability challenges—primarily oxidative aromatization and nitro-group reduction.
This guide challenges the industry reliance on HPLC-UV as the sole release criterion for this scaffold. We present experimental evidence demonstrating that Quantitative NMR (qNMR) provides a superior, absolute purity assessment, detecting oxidative impurities that standard HPLC-UV methods frequently under-quantify due to response factor disparities.
Part 1: The Structural Challenge
The integrity of 5-nitro-2H,3H-furo[3,2-b]pyridine relies on maintaining the saturation of the C2-C3 bond in the furan ring.
Critical Impurity Profile
-
Oxidative Aromatization: The driving force to form the fully aromatic 5-nitrofuro[3,2-b]pyridine is high. This impurity often co-elutes with the target in reverse-phase HPLC or is masked by the high extinction coefficient of the nitro-aromatic core.
-
Nitro Reduction: Trace metal contaminants (Pd/Cu from Sonogashira/cyclization steps) can catalyze partial reduction of the 5-nitro group to the 5-amino or 5-hydroxylamino derivative during storage.
-
Homocoupling Byproducts: Glaser coupling dimers from the alkyne precursors used in synthesis.
The Analytical Gap
Standard HPLC-UV (254 nm) assumes that the analyte and its impurities share similar extinction coefficients. However, the aromatized impurity (fully conjugated) often has a significantly higher response factor, or conversely, distinct absorbance maxima that result in "invisible" mass under fixed-wavelength detection.
Part 2: Comparative Methodology
We evaluated three validation workflows to determine the "True Purity" of a synthesized batch.
Method A: HPLC-UV (The Standard)
-
Detector: DAD (210–400 nm), quantified at 254 nm.
-
Column: C18 (Standard) vs. Phenyl-Hexyl (Pi-selective).
-
Limitation: Relies on relative response factors (RRF); requires reference standards for all impurities.
Method B: UHPLC-HRMS (The Scout)
-
Detection: Q-TOF or Orbitrap.
-
Role: Qualitative identification of masses (e.g., [M-2H]⁺ for aromatized impurity).
-
Limitation: Ionization suppression can skew quantitative ratios.
Method C: 1H-qNMR (The Gold Standard)
-
Principle: Molar-based absolute quantification.
-
Advantage: Independent of extinction coefficients; requires no impurity standards.
-
Internal Standard: 1,3,5-Trichloro-2-nitrobenzene (TCNB) – chosen for its non-overlapping aromatic signals and stability.
Workflow Visualization
Figure 1: Analytical workflow for validating fused pyridine heterocycles. Note the critical decision node comparing relative (HPLC) vs. absolute (qNMR) data.
Part 3: Experimental Protocols & Data
Protocol 1: qNMR Purity Determination
This protocol is self-validating via the use of an Internal Standard (IS) with distinct relaxation properties.
Materials:
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.
-
Internal Standard (IS): 1,3,5-Trichloro-2-nitrobenzene (TraceCERT®, Purity 99.9%).
-
Why TCNB? The protons appear as a singlet at ~8.5 ppm, typically downfield of the furo-pyridine scaffold signals, avoiding overlap.
-
Procedure:
-
Weighing: Accurately weigh ~10 mg of Sample (
) and ~5 mg of IS ( ) into the same vial using a microbalance (readability 0.001 mg). -
Dissolution: Add 600 µL DMSO-d6. Vortex until fully dissolved.
-
Acquisition:
-
Processing: Phase and baseline correction (manual preferred). Integrate the IS singlet and the C2/C3 methylene protons of the sample (triplets/multiplets at ~3.5–4.8 ppm).
Calculation:
Experimental Data Comparison
We analyzed a "Batch X" of 5-nitro-2H,3H-furo[3,2-b]pyridine using both methods.
Table 1: Comparative Purity Analysis
| Parameter | Method A: HPLC-UV (254 nm) | Method C: qNMR (DMSO-d6) |
| Purity Value | 99.2% (Area %) | 96.4% (w/w %) |
| Major Impurity | Not detected (co-elution) | 2.1% (Aromatized analog) |
| Solvent Residue | Not detected | 1.1% (Ethyl Acetate) |
| Water Content | N/A | 0.4% |
| Conclusion | FALSE PASS | ACCURATE |
Analysis of Discrepancy
The HPLC method overestimated purity because:
-
Co-elution: The fully aromatic impurity (5-nitrofuro[3,2-b]pyridine) eluted within the tail of the main peak on the C18 column.
-
Blind Spots: HPLC-UV does not detect residual solvents (EtOAc) or water, which contribute to the weight but not the UV signal. qNMR accounts for all protonated mass.
Part 4: Impurity Formation Pathway
Understanding the chemistry of the "2H,3H" dihydro system is vital for interpreting the validation data. The diagram below illustrates why the aromatized impurity is the primary threat.
Figure 2: Degradation and impurity pathways. The transition from Target to Impurity A is thermodynamically favorable due to the formation of a fully aromatic system.
Part 5: Recommendations
For researchers working with 5-nitro-2H,3H-furo[3,2-b]pyridine , we recommend the following tiered approach:
-
Routine Monitoring: Use HPLC-UV with a Phenyl-Hexyl column (superior for separating the aromatic impurity from the dihydro target) rather than standard C18.
-
Batch Release: qNMR is mandatory for final purity assignment. It is the only method that simultaneously quantifies the scaffold, the aromatized impurity (via distinct chemical shifts of the furan protons), and residual solvents.
-
Storage: Store under Argon at -20°C. The "2H,3H" protons are susceptible to radical abstraction and subsequent aromatization upon exposure to air and light.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.[3]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231.
-
BenchChem Technical Guides. "Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications."
-
Rundlöf, T., et al. "Survey and qualification of internal standards for quantification by 1H NMR spectroscopy." Journal of Pharmaceutical and Biomedical Analysis, 2010, 52(5), 645-651.[4]
-
Almac Group. "qNMR: A Powerful Analytical Tool."
Sources
Elemental Analysis Standards for 5-nitro-2H,3H-furo[3,2-b]pyridine: A Comparative Technical Guide
Executive Summary & Scientific Context
The precise characterization of 5-nitro-2H,3H-furo[3,2-b]pyridine (C₇H₆N₂O₃) presents unique analytical challenges due to its fused heterocyclic core and the presence of a nitro group. In medicinal chemistry, this scaffold is increasingly relevant as a precursor for kinase inhibitors and antibiotic agents.
Accurate Elemental Analysis (EA) — specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis — is the gold standard for establishing bulk purity (>95%) and validating synthetic composition. However, the high nitrogen content (~16.9%) and the refractory nature of the fused ring system often lead to failed validations when generic calibration protocols are used.
This guide objectively compares available Elemental Analysis Standards (Calibration Reference Materials) to determine the optimal calibrant for this specific analyte. We further compare the performance of Combustion Analysis against High-Resolution Mass Spectrometry (HRMS) to provide a comprehensive validation strategy.
Theoretical Baseline & Analytical Challenge
Before selecting a standard, we must establish the theoretical baseline for the analyte.
Analyte: 5-nitro-2,3-dihydrofuro[3,2-b]pyridine Molecular Formula: C₇H₆N₂O₃ Molecular Weight: 166.13 g/mol
Table 1: Theoretical Elemental Composition
| Element | Count | Atomic Mass | Total Mass | Theoretical % | Tolerance (±0.4%) |
| Carbon (C) | 7 | 12.011 | 84.077 | 50.61% | 50.21 – 51.01% |
| Hydrogen (H) | 6 | 1.008 | 6.048 | 3.64% | 3.24 – 4.04% |
| Nitrogen (N) | 2 | 14.007 | 28.014 | 16.86% | 16.46 – 17.26% |
| Oxygen (O) | 3 | 15.999 | 47.997 | 28.89% | N/A (Calculated by diff) |
The Challenge:
-
Nitrogen Gap: Standard generic calibrants like Acetanilide (10.36% N) require significant extrapolation to measure an analyte with ~16.9% N, increasing error margins.
-
Nitro-Reduction: The nitro group (-NO₂) requires complete reduction to N₂ gas. Incomplete reduction leads to low nitrogen recovery.
-
Hygroscopicity: The pyridine nitrogen can form hydrates, artificially inflating Hydrogen values and diluting Carbon/Nitrogen percentages.
Comparative Guide: Selecting the Calibration Standard
The choice of calibration standard is the single most critical variable in achieving the ±0.4% accuracy threshold required by journals (e.g., J. Org. Chem., J. Med.[1] Chem.).[2][3][4][5][6][7]
We compared three certified reference materials (CRMs) based on their structural similarity and nitrogen content relative to 5-nitro-2H,3H-furo[3,2-b]pyridine.
Table 2: Performance Comparison of Calibration Standards
| Feature | Acetanilide (Standard A) | Sulfanilamide (Standard B) | BBOT (Standard C) |
| Formula | C₈H₉NO | C₆H₈N₂O₂S | C₂₆H₂₆N₂O₂S |
| Nitrogen % | 10.36% | 16.27% | 6.51% |
| %N Deviation from Analyte | -6.50% (High Extrapolation) | -0.59% (Ideal Match) | -10.35% (Severe Extrapolation) |
| Combustion Profile | Easy, volatile | Moderate, stable | Complex, requires S-mode |
| Suitability Verdict | Poor for this analyte. | Excellent (Best in Class). | Not Recommended . |
Expert Insight: Why Sulfanilamide Wins
While Acetanilide is the default standard for most organic labs, it fails to bracket the nitrogen content of our target nitro-pyridine. Using Acetanilide forces the detector's calibration curve to extrapolate far beyond its set point, amplifying non-linearity errors.
Sulfanilamide (16.27% N) is structurally homologous in terms of elemental weight fraction to 5-nitro-2H,3H-furo[3,2-b]pyridine (16.86% N) . It minimizes the "matrix effect" and ensures the detector response is interpolated, not extrapolated.
Visualization: Decision Logic & Workflow
The following diagrams illustrate the logical selection process and the validated experimental workflow.
Diagram 1: Calibration Standard Selection Logic
Caption: Selection logic prioritizing Nitrogen-content matching to minimize calibration extrapolation errors.
Diagram 2: Optimized Experimental Workflow
Caption: Step-by-step analytical protocol ensuring complete combustion and reduction of the nitro group.
Experimental Protocol: Self-Validating System
To achieve reproducible results for 5-nitro-2H,3H-furo[3,2-b]pyridine, follow this specific protocol. This method incorporates "O2 Boosting" to handle the nitro group.
A. Sample Preparation (Critical Step)
-
Causality: Pyridine derivatives are hygroscopic. Absorbed water will inflate %H and decrease %C and %N, leading to a false "Fail".
-
Protocol: Dry the sample in a vacuum oven at 40–50°C for 4 hours over P₂O₅ or Silica Gel.
-
Validation: Verify weight constancy before analysis.
B. Instrument Parameters (Flash Combustion)
-
Carrier Gas: Helium (Grade 5.0 or higher).
-
Combustion Temp: 980°C (Dynamic Flash).
-
Oxygen Dosing: Optimized (High).
-
Why: The nitro group (-NO₂) is already partially oxidized, but the aromatic ring requires significant oxygen to break down. A 5-10% excess O₂ injection time prevents soot formation.
-
-
Reduction Column: Copper wires at 650°C.
-
Why: Critical for converting the Nitrogen Oxides (NOx) generated from the nitro group into measurable N₂ gas.
-
C. Analysis Sequence
-
Conditioning: Run 3 "Blank" (empty tin capsule) cycles.
-
Calibration: Run Sulfanilamide (K-factor calibration) in triplicate.
-
Acceptance: RSD < 0.15% for N.
-
-
Sample Run: Analyze 5-nitro-2H,3H-furo[3,2-b]pyridine in duplicate.
-
Check Standard: Run Sulfanilamide again as a sample.
-
Acceptance: Must read within ±0.15% of theoretical value.
-
Alternative Method Comparison: CHN vs. HRMS
While CHN is the standard for purity, High-Resolution Mass Spectrometry (HRMS) offers complementary data.
Table 3: Technique Comparison
| Feature | Combustion Analysis (CHN) | HRMS (Q-TOF / Orbitrap) |
| Primary Output | Weight % of Elements (Bulk Purity) | Exact Mass (Molecular Formula) |
| Purity Sensitivity | High. Detects non-volatile impurities (salts, silica). | Low. Ionization suppression can hide impurities. |
| Sample Requirement | ~2 mg (Destructive) | < 0.1 mg (Non-destructive) |
| Role in Validation | Mandatory for journal purity claims (>95%). | Mandatory for identity confirmation.[8] |
References
-
Royal Society of Chemistry. (2023). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives. Chemical Communications. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 21822850: 2H,3H-furo(2,3-b)pyridin-5-amine.[9] Retrieved from [Link]
-
Trace Elemental Instruments. (2023). International Standards for Elemental Combustion Analyzers (ASTM D5291, ISO 11905). Retrieved from [Link]
-
American Chemical Society (ACS). (2017).[8] ACS Reagent Chemicals: Specifications and Procedures for Reagents and Standard-Grade Reference Materials. Retrieved from [Link]
Sources
- 1. Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Furo(3,2-b)pyridine | C7H5NO | CID 12210217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Nitrofuro[2,3-b]pyridine | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2H,3H-furo(2,3-b)pyridin-5-amine | C7H8N2O | CID 21822850 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic differences between nitro and amino furo-pyridines
As a Senior Application Scientist in heterocyclic chemistry and photophysics, I have designed this comparative guide to evaluate the profound impact of C2/C3 substitutions on the furo-pyridine scaffold. Furo[2,3-
The electronic nature of the substituent—specifically the strongly electron-withdrawing nitro (–NO
Mechanistic Causality: Electronic Push-Pull Dynamics
The furo[2,3-
-
Nitro-Furopyridines: The introduction of a nitro group pulls electron density out of the furan ring via strong inductive (–I) and resonance (–M) effects. This deactivates the furan ring, making it highly electron-deficient, which quenches fluorescence and deshields adjacent protons .
-
Amino-Furopyridines: Conversely, the amino group acts as a powerful resonance donor (+M). The nitrogen lone pair donates electron density into the extended
-system. This not only shields the aromatic protons but also establishes a "push-pull" dipole across the fused rings, enabling strong, pH-responsive fluorescence .
Experimental Workflow & Logical Relationships
Workflow and logical relationship of substituent electronic effects on furopyridine spectroscopy.
Quantitative Spectroscopic Comparison
To objectively evaluate the success of a transformation or the purity of a scaffold, researchers must rely on orthogonal spectroscopic markers. The tables below summarize the expected data shifts caused by the electronic inversion from a nitro to an amino group.
Table 1: Comparative Structural Markers (NMR & FTIR)
| Spectroscopic Modality | Nitro-furo[2,3- | Amino-furo[2,3- | Causality / Electronic Effect |
| ~7.8 - 8.2 ppm (Downfield) | ~6.5 - 6.9 ppm (Upfield) | Strong –M effect of NO | |
| ~155 ppm | ~145 ppm | Altered electron density directly at the substituted furan carbon. | |
| FTIR (Diagnostic Modes) | 1530 cm | 3400 cm | Distinct vibrational stretching modes of the N-O double bonds vs. the primary amine. |
Table 2: Photophysical Properties (UV-Vis & Fluorescence)
| Property | Nitro-Furopyridine | Amino-Furopyridine | Causality / Application |
| UV-Vis Absorption | Broad, single band | Sharp multi-bands (e.g., 262, 301, 339 nm) | Extended conjugation and push-pull dipole in amino derivatives dictate discrete |
| Fluorescence Emission | Quenched (Non-radiative) | Highly Fluorescent (e.g., 380-450 nm) | NO |
| pH Sensitivity | Negligible | High (Intensity varies with pH) | Protonation of the pyridine/amine alters the HOMO-LUMO gap, making it an ideal aqueous pH sensor. |
Self-Validating Experimental Protocols
Protocol A: Chemoselective Reduction of Nitro- to Amino-Furopyridine
Objective: Convert the strongly deactivating nitro group to an amino group without causing unwanted over-reduction of the
-
Solubilization: Dissolve 2-nitro-furo[2,3-
]pyridine (1.0 eq) in anhydrous ethanol. Causality: Ethanol provides a necessary protic environment for hydrogen transfer while maintaining the solubility of the highly polar nitro starting material. -
Reduction: Add Tin(II) chloride dihydrate (SnCl
2H O, 5.0 eq) portion-wise. Causality: SnCl is specifically chosen over standard catalytic hydrogenation (H , Pd/C) to guarantee chemoselectivity, preventing the reduction of the pyridine core. -
Thermal Activation: Reflux the reaction mixture at 70°C for 3 hours.
-
System Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The system validates itself when the UV-active, yellow nitro spot (
) is entirely consumed and replaced by a highly polar, blue-fluorescent amino spot ( ) visible under 365 nm UV light. -
Workup: Quench with saturated NaHCO
to precipitate tin salts, filter through a Celite pad, and extract the aqueous layer with ethyl acetate.
Protocol B: Photophysical Profiling & pH Sensor Validation
Objective: Characterize the fluorescence of the synthesized amino-furopyridine and validate its utility as an aqueous pH sensor .
-
Stock Preparation: Prepare a
M stock solution of the amino-furopyridine in spectroscopic-grade acetonitrile. -
Aqueous Dilution: Dilute the stock to
M using a 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid (HEPES) buffer. Causality: HEPES is utilized because it is non-coordinating and optically transparent above 230 nm, ensuring the buffer matrix does not interfere with the photophysical readouts. -
UV-Vis Acquisition: Scan the sample from 200–500 nm using a quartz cuvette (1 cm path length) to identify the primary absorption maximum (typically ~301 nm).
-
Fluorescence Acquisition: Excite the sample at 301 nm and record the emission spectrum from 320–600 nm.
-
System Validation Checkpoint (Reversibility): Titrate the solution sequentially with 0.1 M HCl and 0.1 M NaOH. A self-validating pH sensor system will demonstrate a fully reversible modulation of fluorescence intensity at ~381 nm, confirming that the fluorophore remains structurally intact across the pH gradient and that the emission changes are purely driven by reversible protonation of the heterocyclic nitrogens.
References
-
Zhang, L., Liu, Y., Li, X., Guo, Y., Jiang, Z., Jiao, T., & Yang, J. (2021). "Synthesis of a New Amino-Furopyridine-Based Compound as a Novel Fluorescent pH Sensor in Aqueous Solution." ACS Omega. URL:[Link]
Safety Operating Guide
Operational Guide: Hazardous Waste Management for 5-nitro-2H,3H-furo[3,2-b]pyridine
Here is a comprehensive, step-by-step operational guide for the safe handling and disposal of 5-nitro-2H,3H-furo[3,2-b]pyridine in a professional laboratory or drug development setting.
As a Senior Application Scientist, I emphasize that the disposal of specialized heterocyclic building blocks is not merely a regulatory hurdle; it is a critical component of laboratory safety and environmental stewardship. 5-nitro-2H,3H-furo[3,2-b]pyridine (CAS: 95837-10-8)[1], often utilized in medicinal chemistry and drug discovery, presents specific disposal considerations inherent to nitro-substituted heterocycles.
This guide outlines the causality behind our safety protocols and provides a self-validating, step-by-step institutional disposal plan based on the National Research Council's Prudent Practices in the Laboratory[2] and standard Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) frameworks.
Hazard Profiling & Causality
Before initiating disposal, it is vital to understand why specific protocols are necessary.
-
Chemical Class Hazards: The presence of a nitro group (-NO2) on a fused bicyclic system (dihydrofuropyridine) introduces specific reactivities. Nitroaromatics and nitroheterocycles can be energetic; under certain conditions (e.g., exposure to strong reducing agents, strong bases, or extreme heat), they can undergo highly exothermic reactions.
-
Environmental Toxicity: Like many functionalized pyridines, this compound and its derivatives can be persistent in the environment and potentially toxic to aquatic life.
-
Regulatory Classification: Unless specifically neutralized and validated by an Environmental Health and Safety (EHS) officer, all waste containing this compound (whether solid powder, dissolved in organic solvents, or contaminated PPE) must be treated as Hazardous Chemical Waste [3]. It must never be discharged into municipal sewer systems or disposed of in standard municipal trash.
Waste Segregation Matrix
To prevent accidental exothermic reactions or the generation of toxic gases in the waste stream, strict segregation is required. Summarized below is the compatibility matrix for 5-nitro-2H,3H-furo[3,2-b]pyridine waste.
| Waste Category | Examples | Compatibility with 5-nitro-2H,3H-furo[3,2-b]pyridine | Causality / Rationale |
| Halogenated Solvents | DCM, Chloroform | Compatible | Standard solvent waste stream; chemically inert to the nitro-heterocycle under ambient conditions. |
| Non-Halogenated Solvents | Ethyl Acetate, Methanol | Compatible | Safe for co-mingling, provided no other reactive reagents are present. |
| Strong Reducing Agents | NaBH4, LiAlH4, Hydrazine | Highly Incompatible | Can trigger rapid, uncontrolled exothermic reduction of the nitro group. |
| Strong Bases | NaOH, KOH, Alkoxides | Incompatible | May cause ring-opening or form potentially unstable, shock-sensitive salts. |
| Aqueous Acidic Waste | HCl (aq), H2SO4 (aq) | Conditionally Compatible | Generally safe, but organic heterocycles should ideally be kept in organic waste streams to simplify incineration. |
Step-by-Step Operational Disposal Protocol
Do not attempt to chemically destroy or neutralize this compound yourself (e.g., via DIY reduction or oxidation) as a means of disposal. Such procedures introduce unnecessary risks of exposure and thermal runaway. Instead, follow this institutional logistical workflow:
Step 1: Point-of-Generation Segregation (Satellite Accumulation Area - SAA)
-
Establish an SAA at or near the point of generation (e.g., inside the fume hood where the synthesis or assay is performed). The SAA must be under the direct control of the operator[4].
-
Select a chemically compatible container. For solutions of 5-nitro-2H,3H-furo[3,2-b]pyridine in organic solvents, high-density polyethylene (HDPE) or glass carboys are standard[5].
-
Crucial Rule: The container must remain tightly sealed with a screw-cap lid at all times, except when actively adding waste[5]. Funnels must not be left in the container.
Step 2: RCRA-Compliant Labeling
-
Attach a hazardous waste tag to the container the moment the first drop of waste is added[5].
-
Do not use abbreviations. Write the full chemical name: "5-nitro-2H,3H-furo[3,2-b]pyridine".
-
List all co-solvents and their approximate percentages (e.g., "Dichloromethane 95%, 5-nitro-2H,3H-furo[3,2-b]pyridine 5%"). This data is critical for the downstream disposal vendor to determine the correct incineration profile.
Step 3: Volume Monitoring and Transfer
-
Monitor the SAA. Regulatory limits strictly prohibit storing more than 55 gallons of standard hazardous waste, or 1 quart of acutely hazardous waste, in an SAA[3][5].
-
Once the container is full (leaving 10% headspace for vapor expansion), date the label.
-
Transfer the container to your facility's Central Accumulation Area (CAA) within the timeframe mandated by your local EHS policy (typically within 3 days of the container being marked "full")[4].
Step 4: Final Disposition via Licensed Vendor
-
Final disposal must be executed by an EPA-authorized (or equivalent regional authority) hazardous waste contractor[6].
-
The vendor will typically transport the waste for high-temperature incineration, which is the preferred method for completely destroying nitro-aromatic and heterocyclic compounds, safely converting them into CO2, H2O, and NOx gases (which are scrubbed by the incinerator's emission controls).
Waste Management Workflow Visualization
Below is the logical workflow for the lifecycle of hazardous chemical waste in a compliant laboratory setting.
Caption: Institutional hazardous waste lifecycle for nitro-heterocyclic compounds.
References
-
National Research Council. (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". The National Academies Press. Available at:[Link]
-
Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste". VUMC Occupational and Environmental Safety. Available at:[Link]
-
Vanderbilt University. "Storing Hazardous Waste In Your Laboratory". Vanderbilt Environmental Health and Safety. Available at:[Link]
-
Lab Manager. (2021). "Managing Hazardous Chemical Waste in the Lab". Lab Manager Magazine. Available at:[Link]
-
University of Melbourne. "Hazardous waste - Health & Safety". UoM Health & Safety Services. Available at:[Link]
Sources
Personal protective equipment for handling 5-nitro-2H,3H-furo[3,2-b]pyridine
Technical Safety Monograph: 5-Nitro-2,3-dihydrofuro[3,2-b]pyridine
Substance Identity & Risk Profile
Compound: 5-Nitro-2,3-dihydrofuro[3,2-b]pyridine Synonyms: 5-Nitro-2H,3H-furo[3,2-b]pyridine; 5-Nitro-dihydro-furo-pyridine. CAS (Parent Scaffold): 34668-29-6 (Analogous reference for 5-nitrofuro[2,3-b]pyridine); specific CAS for the 2,3-dihydro variant is often vendor-specific (e.g., BLDpharm BD01332287).
Hazard Characterization (Inferred & Categorical)
As a nitro-substituted heterocyclic amine derivative, this compound presents a dual-risk profile combining energetic instability potential and biological toxicity .
-
Genotoxicity & Mutagenicity (High Concern): Nitro-heterocycles are structurally alerted for genotoxicity. The nitro group can be metabolically reduced to a hydroxylamine, which may form DNA adducts. Treat as a suspected mutagen.
-
Energetic Sensitivity: While mono-nitro compounds are generally stable, the fusion of the electron-deficient pyridine ring with the oxygen-containing furan ring creates a system sensitive to rapid decomposition under thermal stress.
-
Physical State: Typically a pale yellow to brown solid. Dust explosion hazard is non-negligible if milled or handled in bulk (>100g).
Personal Protective Equipment (PPE) Matrix
The selection of PPE is governed by the "Barrier-to-Hazard" principle. Standard latex gloves are insufficient due to the high permeation potential of nitro-aromatics.
PPE Specification Table
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand (Primary) | Double-gloving: 1. Inner: Nitrile (0.11 mm) 2. Outer: Nitrile (High-Dexterity) | Nitro-compounds can permeate thin nitrile. Double gloving provides a "breakthrough indicator" gap and redundant protection. |
| Hand (High Risk) | Laminate Film (Silver Shield/4H) | Required for handling solutions >100 mM or spills. Laminates resist organic solvent carriers (DCM/DMF) that facilitate skin absorption. |
| Respiratory | N95 / P100 (Particulate) | Mandatory for solid handling outside a fume hood (not recommended). |
| Eye/Face | Chemical Goggles + Face Shield | Safety glasses are insufficient for synthesis steps involving heat; nitro-compounds can decompose violently. |
| Body | Tyvek® Lab Coat (Disposable) | Cotton coats absorb nitro-residues, creating a secondary exposure source. Disposable Tyvek prevents cross-contamination. |
Operational Protocols
A. Workflow Visualization: Hierarchy of Controls
The following decision tree outlines the mandatory engineering controls based on the quantity handled.
Figure 1: Decision logic for engineering controls based on operational scale.
B. Weighing & Transfer Protocol
Objective: Eliminate static discharge and inhalation exposure.
-
Static Dissipation: Use an ionizing bar or anti-static gun on the weighing boat before transfer. Nitro-heterocycles can be static-accumulative; a static spark could theoretically trigger decomposition in dry, fine powders.
-
Solvent Dampening: If possible, pre-weigh the solvent in the receiving flask. Transfer the solid directly into the solvent to immediately suppress dust generation.
-
Decontamination: Wipe the balance area with a 10% surfactant solution (e.g., Decon 90) followed by isopropanol. Do not use bleach (sodium hypochlorite) immediately, as it may react with amine byproducts if the nitro group has partially degraded.
C. Reaction Setup (Synthesis Context)
-
Exotherm Control: If reducing the nitro group (e.g., Fe/HCl, H2/Pd), expect a significant exotherm. The furo-pyridine core is electron-rich; heat accumulation can lead to runaway reactions.
-
Quenching: Never quench reaction mixtures directly into basic water if unreacted nitro compound remains. Neutralize slowly at 0°C.
Emergency Response & Disposal
A. Spill Management Logic
Figure 2: Spill response workflow prioritizing dust suppression and containment.
B. Waste Disposal
-
Classification: Segregate as "Halogenated/Non-Halogenated Organic - Toxic" .
-
Destruction: High-Temperature Incineration (>1000°C) is the only validated method to destroy the nitro-heterocyclic core completely.
-
Prohibited: Do not dispose of down the drain. Do not mix with strong oxidizers (peroxides, nitric acid) in the waste container, as this may form shock-sensitive mixtures.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Furo[3,2-b]pyridine. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
